2-Amino-1-furan-2-yl-ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQAFPHYLSGNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883720 | |
| Record name | 2-Furanmethanol, .alpha.-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2745-22-4 | |
| Record name | α-(Aminomethyl)-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2745-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanmethanol, alpha-(aminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanmethanol, .alpha.-(aminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Furanmethanol, .alpha.-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(furan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Enantioselective Synthesis of 2-Amino-1-furan-2-yl-ethanol: A Technical Guide for Researchers
December 2025
Introduction
Optically active vicinal amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and natural products. Their synthesis in enantiomerically pure form is a cornerstone of modern medicinal and organic chemistry. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of 2-Amino-1-furan-2-yl-ethanol, a valuable chiral building block. The primary focus is on the asymmetric reduction of the prochiral ketone precursor, 2-amino-1-(furan-2-yl)ethan-1-one, utilizing chiral catalysts. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a comprehensive summary of catalytic systems, detailed experimental protocols, and a comparative analysis of their effectiveness.
Core Synthetic Strategies
The most direct and efficient route to enantiomerically pure this compound is the asymmetric reduction of 2-amino-1-(furan-2-yl)ethan-1-one. Three principal catalytic strategies have proven highly effective for analogous transformations and are presented here as the most promising approaches:
-
Asymmetric Transfer Hydrogenation (ATH): This method employs a chiral transition metal catalyst, typically based on Ruthenium(II) or Rhodium(III), in the presence of a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture). The chiral ligand, commonly a tosylated diamine such as TsDPEN, directs the stereochemical outcome of the hydride transfer to the ketone.
-
Corey-Bakshi-Shibata (CBS) Reduction: This renowned method utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of the ketone with a borane source (e.g., BH₃·THF). The predictability and high enantioselectivities often achieved make it a powerful tool in asymmetric synthesis.
-
Biocatalysis: Leveraging the high stereoselectivity of enzymes, this "green" approach typically involves the use of whole microbial cells (e.g., Lactobacillus species) or isolated alcohol dehydrogenases (ADHs) to reduce the ketone. This method offers mild reaction conditions and often exceptional enantiomeric purity.
Data Presentation: Comparative Performance of Catalytic Systems
While specific data for the enantioselective reduction of 2-amino-1-(furan-2-yl)ethan-1-one is not extensively reported in the literature, the following table summarizes the performance of the aforementioned catalytic systems on a closely related and structurally analogous substrate, 1-(furan-2-yl)ethanone. This data serves as a strong predictive model for the expected outcomes in the synthesis of the target amino alcohol.
| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Lactobacillus paracasei BD101 | 1-(furan-2-yl)ethanone | (R)-1-(furan-2-yl)ethanol | 97 | >99 | [1] |
| Ru(II)/TsDPEN Complex (Generic) | Aryl Ketones | (R)- or (S)-Alcohol | High | High | [2] |
| (R)-Me-CBS Catalyst | Prochiral Ketones | (R)- or (S)-Alcohol | High | >95 | [3] |
Experimental Protocols
The following are detailed, representative protocols for the key synthetic methodologies, adapted for the synthesis of this compound from its hydrochloride salt precursor.
Synthesis of the Precursor: 2-amino-1-(furan-2-yl)ethan-1-one
The starting material, 2-amino-1-(furan-2-yl)ethan-1-one, is commercially available, typically as a hydrochloride salt. For the subsequent reduction reactions, the free amine is required.
Protocol for the liberation of the free amine:
-
Dissolve 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride in a minimal amount of deionized water.
-
Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution is basic (pH 8-9).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine of 2-amino-1-(furan-2-yl)ethan-1-one. Use the crude product immediately in the next step.
Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN Catalyst
Materials:
-
2-amino-1-(furan-2-yl)ethan-1-one (free amine)
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.01 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve 2-amino-1-(furan-2-yl)ethan-1-one (1 mmol) in anhydrous isopropanol (10 mL).
-
Add the substrate solution to the catalyst solution.
-
Add a solution of KOH (0.1 M in isopropanol, 0.2 mL, 0.02 mmol) to the reaction mixture.
-
Heat the reaction mixture to 50°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with the addition of a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to afford the enantiomerically enriched this compound.
Corey-Bakshi-Shibata (CBS) Reduction
Materials:
-
2-amino-1-(furan-2-yl)ethan-1-one (free amine)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 2-amino-1-(furan-2-yl)ethan-1-one (1 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mL, 0.1 mmol, 10 mol%) to the reaction mixture.
-
Slowly add the BH₃·THF solution (1.2 mL, 1.2 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0°C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).
-
Stir for 30 minutes, then neutralize the solution with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiopure this compound.
Biocatalytic Reduction using Whole Cells
Materials:
-
2-amino-1-(furan-2-yl)ethan-1-one (free amine)
-
Lactobacillus paracasei (or other suitable microorganism)
-
Growth medium (e.g., MRS broth)
-
Phosphate buffer (pH 7.0)
-
Glucose
-
Ethyl acetate
Procedure:
-
Cultivation of Biocatalyst: Inoculate a sterile growth medium with Lactobacillus paracasei and incubate at 30°C with shaking for 24-48 hours.
-
Preparation of Resting Cells: Harvest the cells by centrifugation, wash the cell pellet with phosphate buffer, and resuspend in the same buffer to a desired concentration (e.g., 50 mg/mL wet cell weight).
-
Bioreduction: In a reaction vessel, combine the resting cell suspension with a solution of 2-amino-1-(furan-2-yl)ethan-1-one (e.g., 10 mM final concentration) and glucose (as a cofactor regenerating source, e.g., 100 mM final concentration).
-
Incubate the reaction mixture at 30°C with shaking for 24-72 hours. Monitor the conversion by HPLC or GC analysis of aliquots.
-
Product Extraction: Once the reaction has reached completion, saturate the aqueous phase with sodium chloride (NaCl) and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizations
General Workflow for Enantioselective Synthesis
Caption: General workflow for the synthesis of the target molecule.
Signaling Pathway of CBS Reduction
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-1-furan-2-yl-ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-amino-1-furan-2-yl-ethanol, a valuable building block in medicinal chemistry and drug development. This document details several key reaction mechanisms, provides in-depth experimental protocols, and presents quantitative data to facilitate the selection of the most suitable synthesis strategy.
Asymmetric Synthesis via Noyori Hydrogenation of 2-Acetylfuran
The asymmetric reduction of prochiral ketones is a powerful method for establishing stereocenters with high enantiomeric excess. The Noyori asymmetric hydrogenation, which utilizes a Ruthenium-BINAP catalyst, is a premier example of this technology and is applicable to the synthesis of chiral 1-(furan-2-yl)ethanol, a direct precursor to the target amino alcohol.[1]
Reaction Mechanism
The catalytic cycle of the Noyori hydrogenation involves the coordination of the ketone to the chiral Ru(II) catalyst, followed by the transfer of a hydride from the metal and a proton from the ligand to the carbonyl group. This occurs in a stereochemically defined manner, leading to the formation of one enantiomer of the alcohol in excess. The active catalyst is regenerated upon reaction with hydrogen gas.[2]
Caption: Noyori Asymmetric Hydrogenation of 2-Acetylfuran.
Experimental Protocol: Asymmetric Reduction of 2-Acetylfuran
This protocol is adapted from established procedures for Noyori-type reductions.[3][4]
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl2(benzene)]2 and (R)-BINAP in a 1:1.1 molar ratio. Anhydrous, degassed DMF is added, and the mixture is heated to 100 °C for 30 minutes to form the active catalyst solution.
-
Hydrogenation: The catalyst solution is transferred to a high-pressure autoclave. A solution of 2-acetylfuran in anhydrous, degassed methanol is added.
-
Reaction Conditions: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50-100 atm of H2. The reaction is stirred at 40-50 °C for 12-24 hours.
-
Work-up and Purification: After carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched 1-(furan-2-yl)ethanol.
Subsequent Amination
The resulting chiral alcohol can be converted to the corresponding amine through a two-step process involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).
Synthesis via Reductive Amination of 2-Acetylfuran
Reductive amination is a direct and efficient method for the synthesis of amines from carbonyl compounds.[3] This approach involves the condensation of 2-acetylfuran with an amine source, typically ammonia, to form an intermediate imine or enamine, which is then reduced in situ to the target amino alcohol.
Reaction Mechanism
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced by a suitable reducing agent to yield the final amine.
Caption: Reductive Amination of 2-Acetylfuran.
Experimental Protocol: Reductive Amination
This generalized protocol is based on standard reductive amination procedures.[5][6]
-
Reaction Setup: 2-Acetylfuran is dissolved in methanol, and a solution of ammonia in methanol is added. A catalyst, such as Raney Nickel or a noble metal catalyst (e.g., Pd/C, Rh/Al2O3), is added to the mixture.
-
Hydrogenation: The reaction vessel is placed in a Parr shaker or a similar hydrogenation apparatus. The system is purged with hydrogen and then pressurized to 3-5 atmospheres.
-
Reaction Conditions: The mixture is shaken or stirred vigorously at a temperature of 60-80 °C for 6-12 hours.
-
Work-up and Purification: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by distillation or column chromatography to yield this compound.
| Catalyst | Temperature (°C) | Pressure (atm H2) | Time (h) | Yield (%) | Reference |
| Rh/Al2O3 | 80 | 40 | 2 | ~92 (for furfurylamine) | [6] |
| Ni/SBA-15 | 100 | 15 | - | ~90 (for HMFA) | [3] |
| RuCo/AC | 80 | 20 | - | 92 (for FAM) | [3] |
Synthesis via Reduction of 2-Acetylfuran Oxime
This two-step route involves the initial conversion of 2-acetylfuran to its corresponding oxime, followed by reduction to the primary amine.
Reaction Mechanism
The ketone reacts with hydroxylamine to form an oxime. The oxime is then reduced, cleaving the N-O bond and saturating the C=N double bond to form the amine.
Caption: Synthesis via 2-Acetylfuran Oxime Reduction.
Experimental Protocol: Oximation and Reduction
-
Oximation: 2-Acetylfuran is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride and a base such as sodium acetate or pyridine. The mixture is heated to reflux for 1-2 hours. After cooling, the product is isolated by precipitation or extraction.
-
Reduction: The purified 2-acetylfuran oxime is dissolved in a suitable solvent (e.g., ethanol for catalytic hydrogenation or THF for hydride reduction).
-
Catalytic Hydrogenation: A catalyst like Raney Nickel or Pd/C is added, and the mixture is hydrogenated under pressure (3-5 atm) at room temperature to 50 °C.
-
Hydride Reduction: The oxime solution is added dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH4) in THF at 0 °C, followed by stirring at room temperature.
-
-
Work-up and Purification: For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For hydride reduction, the reaction is carefully quenched with water and aqueous base, and the product is extracted. The crude product is purified by distillation or chromatography.
Synthesis via Reduction of a 2-Azido-1-(furan-2-yl)ethanol Intermediate
This pathway offers excellent stereocontrol if a chiral starting alcohol is used. The hydroxyl group of 1-(furan-2-yl)ethanol is converted to a leaving group, which is then displaced by an azide nucleophile. The resulting azide is subsequently reduced to the primary amine.[7]
Reaction Mechanism
The alcohol is first activated, for instance, by conversion to a mesylate or tosylate. Nucleophilic substitution with sodium azide yields the azido intermediate. Finally, the azide is reduced to the amine, typically via catalytic hydrogenation or with a reducing agent like LiAlH4.
References
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-Amino-1-furan-2-yl-ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-1-furan-2-yl-ethanol (CAS 2745-22-4). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectroscopic data based on the analysis of its constituent functional groups: a furan ring and an amino alcohol moiety. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret the necessary data for structural elucidation and confirmation. The molecular formula of this compound is C₆H₉NO₂, and it is noted to be a solid with a melting point of 85-87°C[1][2][3].
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds containing furan and amino alcohol functionalities[4][5][6][7][8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | Doublet | 1H | H-5 (furan) |
| ~ 6.3 | Doublet of doublets | 1H | H-4 (furan) |
| ~ 6.2 | Doublet | 1H | H-3 (furan) |
| ~ 4.8 | Triplet | 1H | CH-OH |
| ~ 3.0 | Multiplet | 2H | CH₂-NH₂ |
| ~ 2.5 (broad) | Singlet | 3H | NH₂, OH |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C-2 (furan, C-O) |
| ~ 142 | C-5 (furan) |
| ~ 110 | C-4 (furan) |
| ~ 107 | C-3 (furan) |
| ~ 70 | CH-OH |
| ~ 45 | CH₂-NH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| 3120 - 3100 | Medium | C-H stretching (furan ring) |
| 2960 - 2850 | Medium | C-H stretching (aliphatic) |
| ~ 1600 | Medium | C=C stretching (furan ring) |
| ~ 1500 | Medium | C=C stretching (furan ring) |
| 1250 - 1000 | Strong | C-O stretching (alcohol and furan) |
| ~ 880 | Strong | C-H out-of-plane bending (furan ring) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 127 | Molecular ion [M]⁺ |
| 110 | Loss of NH₃ |
| 97 | Loss of CH₂NH₂ |
| 81 | Furan-CH=OH⁺ |
| 69 | Furfuryl cation |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy[9][10]
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition :
-
Transfer the solution to a clean 5 mm NMR tube.
-
Acquire ¹H NMR spectra using a 400 MHz or higher spectrometer.
-
Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
-
-
Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy[11][12]
-
Sample Preparation :
-
KBr Pellet Method : Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)[13][14][15]
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight (127.14 g/mol ).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized organic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
This guide provides a foundational framework for the spectroscopic characterization of this compound. Researchers are encouraged to use the provided protocols and predicted data as a starting point for their experimental work, adapting methodologies as required for their specific instrumentation and research objectives.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-АМИНО-1-ФУРАН-2-ИЛ-ЭТАНОЛ Номер CAS: 2745-22-4 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 3. CAS 2745-22-4: α-(Aminomethyl)-2-furanmethanol [cymitquimica.com]
- 4. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Analysis of 2-Amino-1-furan-2-yl-ethanol Crystal Structure: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the topic of the crystal structure analysis of 2-Amino-1-furan-2-yl-ethanol. Despite a comprehensive search of available scientific literature and crystallographic databases, specific experimental data on the crystal structure of this compound could not be located. This suggests that the detailed crystal structure of this particular compound may not have been determined or publicly reported at the time of this writing.
Therefore, this document will provide a generalized, in-depth overview of the methodologies and experimental protocols typically employed for the crystal structure analysis of a small organic molecule like this compound. This guide is intended to equip researchers with the foundational knowledge and procedural framework required to undertake such an analysis.
I. Hypothetical Compound Data and General Principles
While specific quantitative data for this compound is unavailable, for illustrative purposes, a table of crystallographic data for a related furan-containing organic molecule is presented below. It is crucial to note that these values are not for this compound and should be used for reference and comparative understanding only.
Table 1: Illustrative Crystallographic Data for a Furan-Containing Compound
| Parameter | Value |
| Empirical Formula | C₁₂H₁₄N₂OS |
| Formula Weight | 250.32 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.9046(10) |
| b (Å) | 10.1057(5) |
| c (Å) | 30.0017(15) |
| α (°) | 90 |
| β (°) | 105.5850(10) |
| γ (°) | 90 |
| Volume (ų) | 6105.0(5) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.240 |
| Absorption Coefficient (mm⁻¹) | 0.214 |
| F(000) | 2440 |
Note: Data extracted from a study on 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate and is for illustrative purposes only.
II. Experimental Protocols for Crystal Structure Analysis
The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the crystallographic model.
A. Synthesis and Crystallization
The initial and often most challenging step is to obtain single crystals of high quality.
1. Synthesis of this compound: While a specific, detailed synthesis protocol for this exact molecule is not readily available in the searched literature, a plausible synthetic route could involve the reduction of an appropriate precursor. For instance, the reduction of 2-amino-1-(furan-2-yl)ethan-1-one would yield the target compound.
2. Crystallization Techniques: Obtaining X-ray quality crystals is paramount. Several techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and is often determined empirically.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
B. X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
1. Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
2. Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
C. Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the crystal.
1. Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.
2. Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed by parameters such as the R-factor.
III. Visualizing the Workflow
To provide a clear understanding of the process, the following diagram illustrates the typical workflow for crystal structure analysis.
Caption: Experimental workflow for crystal structure analysis.
IV. Conclusion
While the specific crystal structure of this compound remains to be publicly detailed, the methodologies for its determination are well-established. The process, from synthesis and crystallization to X-ray diffraction and structure refinement, provides a powerful means to elucidate the precise three-dimensional arrangement of atoms. Such information is invaluable for understanding the compound's physicochemical properties and for rational drug design and development. Researchers interested in this molecule are encouraged to perform the experimental work outlined in this guide to contribute this valuable data to the scientific community.
Pharmacological Screening of 2-Amino-1-furan-2-yl-ethanol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological screening of 2-amino-1-furan-2-yl-ethanol derivatives. The furan nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines detailed experimental protocols for key assays, presents quantitative data from relevant studies in structured tables, and visualizes essential workflows and signaling pathways to facilitate further research and drug development in this promising area.
Anticancer Activity
Derivatives of the furan scaffold have shown significant potential as cytotoxic agents against various cancer cell lines.[3][4][5] The mechanism of action for some of these compounds involves the modulation of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[6][7][8][9][10]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various furan derivatives against different cancer cell lines. While specific data for this compound derivatives are limited in the public domain, the data for structurally related furan compounds provide a valuable benchmark for screening efforts.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 Value | Reference Compound | IC50 Value |
| Furan-based derivatives | Compound 4 | MCF-7 (Breast) | 4.06 µM | Staurosporine | Not Specified |
| Furan-based derivatives | Compound 7 | MCF-7 (Breast) | 2.96 µM | Staurosporine | Not Specified |
| 3-(furan-2-yl)pyrazolyl chalcone | Compound 7g | A549 (Lung Carcinoma) | 27.7 µg/mL | Doxorubicin | 28.3 µg/mL |
| 3-(furan-2-yl)pyrazolyl chalcone | Compound 7g | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/mL | Doxorubicin | 21.6 µg/mL |
| 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile | (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile | Not Specified | >100 µM | - | - |
| Furan and 1,3,4-thiadiazole hybrids | Compound 3 | HepG-2 (Hepatocellular Carcinoma) | 5.5 ± 1.2 µM | Doxorubicin | Not Specified |
| Furan and 1,3,4-thiadiazole hybrids | Compound 12 | HepG-2 (Hepatocellular Carcinoma) | 7.29 ± 1.5 µM | Doxorubicin | Not Specified |
| Furan and 1,3,4-thiadiazole hybrids | Compound 14 | HepG-2 (Hepatocellular Carcinoma) | 4.2 ± 1.2 µM | Doxorubicin | Not Specified |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Materials:
-
96-well plates
-
Test compound (this compound derivative)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for another 24-48 hours.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate at 37°C for 3-4 hours.[12]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
MTT Assay Experimental Workflow
Antimicrobial Activity
Furan derivatives have been reported to possess significant antibacterial and antifungal properties.[1][2] The screening of this compound derivatives for antimicrobial activity is a crucial step in evaluating their therapeutic potential.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents MIC values for some furan derivatives against various microbial strains. This data can serve as a reference for the expected potency of novel this compound derivatives.
| Compound Class | Specific Compound Example | Test Organism | MIC (µg/mL) |
| 3-Aryl-3-(furan-2-yl)propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64[14] |
| Carbamothioyl-furan-2-carboxamide | Derivative with 2,4-dinitrophenyl | Bacterial and Fungal Strains | 150.7–295 |
| 1-aminoalkyl-2-naphthols | Compound 3 | Staphylococcus aureus MDR | 100[15] |
| 1-aminoalkyl-2-naphthols | Compound 2 | Penicillium notatum | 400[15] |
| 1-aminoalkyl-2-naphthols | Compound 2 | P. funiculosum | 400[15] |
| Plant-derived volatiles | Thymohydroquinone | Haemophilus influenzae | 4 |
| Plant-derived volatiles | Thymohydroquinone | Staphylococcus aureus | 8 |
| Plant-derived volatiles | Thymohydroquinone | Streptococcus pneumoniae | 16 |
| Plant-derived volatiles | Thymoquinone | Haemophilus influenzae | 8 |
| Plant-derived volatiles | Thymoquinone | Staphylococcus aureus | 16 |
| Plant-derived volatiles | Thymoquinone | Streptococcus pneumoniae | 16 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17][18][19]
Materials:
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline
-
McFarland standard 0.5
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.[17]
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.[16][18]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[16]
Broth Microdilution MIC Assay Workflow
Anti-inflammatory Activity
The anti-inflammatory potential of furan derivatives has been investigated in various studies.[1] An established in vivo model for assessing acute inflammation is the carrageenan-induced paw edema assay in rodents.
Quantitative Data: In Vivo Anti-inflammatory Activity
The following table provides data on the inhibition of paw edema by long-chain 2-amino-alcohols, which are structurally related to the target compounds.
| Compound Type | ED50 (mmol/kg) in Carrageenan-induced Paw Edema in Rats |
| Long-chain 2-amino-alcohols | 0.010 - 0.017[20] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[21][22][23][24][25]
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound (this compound derivative)
-
Carrageenan solution (1% in saline)
-
Plethysmometer or calipers
-
Vehicle (e.g., saline, DMSO)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of the this compound derivative.
-
Compound Administration: Administer the test compound or standard drug to the respective animal groups (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[23][24] The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[21][23]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[23][25]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group. The ED50 (the dose of the compound that causes a 50% reduction in edema) can be determined.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Effects of Ethanol on Conformational Changes of Akt Studied by Chemical Cross-Linking, Mass Spectrometry, and 18O Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt pathway activation was involved in acute ethanol-induced fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. MTT Assay [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CL [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. youtube.com [youtube.com]
- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. inotiv.com [inotiv.com]
The Biological Versatility of Furan-Containing Amino Alcohols: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The furan nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, imparting a diverse range of biological activities to the molecules that contain it.[1][2] When integrated with an amino alcohol moiety, the resulting furan-containing amino alcohols represent a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and development in this area.
Anticancer Activity of Furan-Containing Amino Alcohols
Furan-containing compounds have demonstrated notable efficacy against various cancer cell lines.[3][4] The inclusion of an amino alcohol side chain can enhance this activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Activity Data
The cytotoxic effects of various furan derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). While data specifically for furan-containing amino alcohols is emerging, the broader class of furan derivatives provides a strong rationale for their investigation.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based pyridine carbohydrazide | MCF-7 (Breast Cancer) | 4.06 | [3] |
| Furan-based N-phenyl triazinone | MCF-7 (Breast Cancer) | 2.96 | [3] |
| Bis-2(5H)-furanone derivative | C6 (Glioma) | 12.1 | |
| Novel Furan Derivatives | HeLa (Cervical Cancer) | 0.08 - 8.79 | [4] |
| Novel Furan Derivatives | SW620 (Colorectal Cancer) | Moderate to Potent | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Furan-containing amino alcohol test compounds
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the furan-containing amino alcohol compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways in Anticancer Activity
Furan-containing compounds have been shown to modulate several key signaling pathways implicated in cancer progression, including the PI3K/Akt and Wnt/β-catenin pathways.[4]
Caption: PI3K/Akt signaling pathway inhibition.
Caption: Wnt/β-catenin signaling pathway modulation.
Antimicrobial Activity of Furan-Containing Amino Alcohols
The furan moiety is a key component in several clinically used antimicrobial agents. The addition of an amino alcohol chain can enhance the antimicrobial spectrum and potency of these compounds.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Furan-based pyrimidine-thiazolidinone | E. coli | 12.5 | |
| Furan-based pyrimidine-thiazolidinone | P. aeruginosa | 50 | |
| Furan-based pyrimidine-thiazolidinone | C. albicans | 250 | |
| Furan-based pyrimidine-thiazolidinone | A. niger | 100 | |
| Furan-based pyrimidine-thiazolidinone | A. clavatus | 100 | |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Photogenic bacteria | 250 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Furan-containing amino alcohol test compounds
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the furan-containing amino alcohol in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Grow the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Synthesis of Furan-Containing Amino Alcohols
The synthesis of furan-containing amino alcohols can be achieved through various synthetic routes. A common approach involves the coupling of a furan-containing building block with a suitable amino alcohol precursor.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for furan-containing amino alcohols.
Conclusion
Furan-containing amino alcohols represent a versatile and promising class of compounds for drug discovery and development. Their demonstrated anticancer and antimicrobial activities, coupled with the potential for diverse synthetic modifications, make them attractive candidates for further investigation. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this exciting field, facilitating the design and evaluation of novel therapeutic agents based on this privileged scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of the furan scaffold, a privileged structure in medicinal chemistry, with the ubiquitous chiral amine motif offers a compelling strategy for the development of novel therapeutics.[1] Furan-based chiral amines present unique structural and electronic properties that can enhance biological activity and improve pharmacokinetic profiles.[1] This technical guide provides an in-depth exploration of the discovery and synthesis of this promising class of compounds, focusing on cutting-edge synthetic methodologies, detailed experimental protocols, and their potential biological significance.
Strategic Importance in Drug Discovery
Chiral amines are fundamental building blocks in a vast number of pharmaceuticals, with estimates suggesting that 40-45% of small-molecule drugs contain at least one chiral amine moiety.[1] The furan ring itself is present in numerous approved drugs and exhibits a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The combination of these two pharmacophores opens avenues for creating novel molecular entities with the potential to interact with a variety of biological targets such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1] For instance, many neurotransmitter receptors, like serotonin and dopamine receptors, are GPCRs and are primary targets for drugs addressing neurological and psychiatric conditions.[1] A novel furan-based chiral amine could serve as a selective agonist or antagonist for these receptors, thereby modulating downstream signaling pathways.[1]
Key Synthetic Methodologies
The enantioselective synthesis of furan-based chiral amines can be achieved through several modern synthetic strategies. This guide will focus on two highly effective and prominent methods: chemo-catalytic asymmetric hydrogenation and biocatalytic amination.
Chemo-Catalytic Approach: Asymmetric Hydrogenation of Imines
Asymmetric hydrogenation of prochiral imines stands as one of the most direct and efficient methods for preparing optically active amines.[1][4] This technique typically employs a transition metal catalyst complexed with a chiral ligand to induce enantioselectivity.
A notable example is the iridium-catalyzed asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines.[4][5][6] This method provides a straightforward route to a variety of unnatural N-alkyl aryl alanines.[4][6]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation [1][5]
Step 1: Imine Formation
-
A mixture of the appropriate furan-containing ketone (1.0 mmol) and a primary amine (1.2 mmol) is stirred in a suitable solvent such as toluene (5 mL) at room temperature.
-
A dehydrating agent, for instance, molecular sieves, is added to the mixture.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the dehydrating agent is filtered off, and the solvent is removed under reduced pressure to yield the crude imine, which is used in the subsequent step without further purification.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, a pressure reactor is charged with an iridium precursor, such as [Ir(COD)Cl]₂ (0.005 mmol), and a chiral ligand, for example, (S,S)-f-Binaphane (0.011 mmol), in a degassed solvent like dichloromethane (5 mL).
-
The solution is stirred for 30 minutes to facilitate catalyst formation.
-
The crude imine (1.0 mmol) is then added to the reactor.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under hydrogen pressure (e.g., 50 bar) at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 12-24 hours).
Step 3: Work-up and Purification
-
After the reaction, the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess (ee) of the chiral amine is determined by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | N-benzyl furfurylimine | (S)-N-benzyl furfurylamine | >95 | 90 | [4][6] |
| Ir/(S,S)-f-Binaphane-L7 | Various N-alkyl α-aryl furan-containing imines | Corresponding chiral amines | up to 99 | up to 90 | [4][6] |
Biocatalytic Approaches: A Greener Alternative
Biocatalysis presents a highly selective and environmentally friendly alternative to conventional chemical methods for synthesizing chiral amines.[5] Enzymes like transaminases and reductive aminases are capable of catalyzing the asymmetric amination of furan-derived carbonyl compounds with high enantioselectivity under mild reaction conditions.[5]
Transaminases, particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate the transfer of an amino group from an amine donor to a carbonyl acceptor.[5] By utilizing a prochiral furan-containing ketone as the acceptor, chiral amines can be synthesized with high enantiomeric excess.[5]
Experimental Protocol: Transaminase-Mediated Asymmetric Amination [5]
Step 1: Enzyme Preparation
-
The transaminase (e.g., from Aspergillus terreus or a commercial kit) can be used as a whole-cell catalyst or as a purified enzyme.
-
For enhanced stability and reusability, the enzyme can be immobilized on a solid support, such as epoxy-functionalized resins.
Step 2: Asymmetric Amination Reaction
-
A reaction vessel is charged with the furan-containing prochiral ketone (e.g., 2-acetylfuran, 10-50 mM), an amine donor (e.g., isopropylamine, L-alanine, 100-500 mM), and the cofactor pyridoxal-5'-phosphate (PLP, 1 mM) in a suitable buffer (e.g., HEPES buffer, pH 8.0).
-
The reaction is initiated by the addition of the free or immobilized transaminase.
-
The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
The reaction progress is monitored by HPLC or GC.
Step 3: Work-up and Purification
-
The pH of the reaction mixture is adjusted to >10 with a base (e.g., NaOH) to deprotonate the amine product.
-
The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Further purification can be achieved by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
| Enzyme Source | Substrate | Amine Donor | Product | Conversion (%) | ee (%) | Reference |
| Arthrobacter sp. (R-selective) | 3-acetamido-5-acetylfuran (3A5AF) | Isopropylamine | (R)-3-acetylamino-5-(α-aminoethyl)-furan ((R)-3A5AEF) | 84.0 | >99 | [7] |
| Chromobacterium violaceum (Cv-TA) | 5-(hydroxymethyl)furfural (HMF) | Isopropylamine | 5-(hydroxymethyl)furfurylamine (HMFA) | >99 | >99 | [8] |
| Arthrobacter citreus (ArS-TA) | 5-(hydroxymethyl)furfural (HMF) | Isopropylamine | 5-(hydroxymethyl)furfurylamine (HMFA) | >99 | >99 | [8] |
Reductive aminases (RedAms) catalyze the direct reductive amination of ketones or aldehydes using ammonia or a primary amine as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reducing equivalent.
Experimental Protocol: Reductive Aminase-Catalyzed Asymmetric Amination [5]
Step 1: Reaction Setup
-
The reaction is typically performed in a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.0-9.0).
-
The reaction mixture contains the furan-derived ketone or aldehyde (e.g., furfural, 5-10 mM), the amine donor (e.g., ammonia or a primary amine, 50-100 mM), the reductive aminase, and a cofactor regeneration system.
Step 2: Cofactor Regeneration
-
Due to the high cost of NAD(P)H, an in-situ regeneration system is crucial.
-
A common system employs a dehydrogenase, such as glucose dehydrogenase (GDH), and its corresponding substrate (e.g., glucose).
Step 3: Reaction Conditions
-
The reaction is initiated by the addition of the RedAm and the components of the cofactor regeneration system.
-
The mixture is incubated at a controlled temperature (e.g., 25-35 °C) with gentle shaking for 12-48 hours.
Step 4: Work-up and Purification
-
The work-up and purification procedure is similar to that described for the transaminase-catalyzed reaction, involving basification, extraction, drying, and solvent removal.
-
Purification is typically achieved by column chromatography.
| Enzyme | Substrate | Amine Donor | Product | Conversion (%) | ee (%) | Reference |
| Engineered Amine Dehydrogenase (AmDH) | Various ketones | Ammonia | Chiral primary amines | up to >99 | up to >99 | [9] |
Visualizing the Pathways
To better illustrate the processes described, the following diagrams outline the experimental workflows and a representative biological signaling pathway.
Caption: Chemo-Catalytic Asymmetric Hydrogenation Workflow.
Caption: Biocatalytic Amination Workflow.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In-depth Technical Guide: Theoretical Studies on the Conformation of 2-Amino-1-furan-2-yl-ethanol
Disclaimer: As of late 2025, dedicated theoretical or experimental studies on the conformation of 2-Amino-1-furan-2-yl-ethanol are not available in peer-reviewed scientific literature. This guide therefore presents a comprehensive theoretical framework and proposed computational workflow for investigating the conformational landscape of this molecule. The methodologies and expected outcomes are based on established computational chemistry practices and studies on analogous molecules, such as 2-aminoethanol and various furan derivatives.
Introduction
This compound is a chiral amino alcohol containing a furan moiety. Its structural flexibility, arising from several rotatable single bonds, dictates its three-dimensional shape. This conformation is crucial in determining the molecule's physical, chemical, and biological properties, including its potential interactions with biological targets in drug development. Understanding the preferred conformations and the energy barriers between them is fundamental for its application in medicinal chemistry and materials science.
Theoretical studies, employing quantum chemical calculations, provide a powerful tool to elucidate the conformational preferences of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can predict the geometries and relative energies of different conformers with high accuracy.
Key Conformational Features
The conformational landscape of this compound is primarily defined by the rotation around three key single bonds:
-
τ1 (O-C-C-N): The dihedral angle between the hydroxyl and amino groups.
-
τ2 (C-C-C-O_furan): The dihedral angle defining the orientation of the furan ring relative to the ethanol backbone.
-
τ3 (H-O-C-C): The dihedral angle of the hydroxyl proton.
Intramolecular hydrogen bonding between the amino group (as a proton acceptor or donor) and the hydroxyl group is expected to play a significant role in stabilizing certain conformations, similar to what is observed in studies of 2-aminoethanol. The furan ring, with its own electronic and steric properties, will further influence the overall conformational preferences.
Proposed Computational Workflow
A systematic theoretical investigation of the conformational space of this compound would involve a multi-step computational protocol.
physical and chemical properties of 2-Amino-1-furan-2-yl-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-furan-2-yl-ethanol is a heterocyclic organic compound featuring a furan ring attached to an ethanolamine backbone. This structure is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the furan scaffold and the 1,2-amino alcohol motif in a wide range of biologically active molecules. Furan derivatives are known to exhibit diverse pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The 1,2-amino alcohol structure is a key pharmacophore in many natural products and synthetic drugs. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and an outline of its analytical characterization.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational modeling and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | |
| IUPAC Name | 2-amino-1-(furan-2-yl)ethanol | |
| CAS Number | 2745-22-4 | |
| Appearance | Light yellow to light brown solid | |
| Melting Point | 85-87 °C | |
| Boiling Point | 108 °C at 1 Torr | |
| Density (Predicted) | 1.188 ± 0.06 g/cm³ | |
| pKa (Predicted) | 11.70 ± 0.35 | |
| Canonical SMILES | C1=COC(=C1)C(CN)O | |
| InChI Key | JWQAFPHYLSGNSK-UHFFFAOYSA-N |
Experimental Protocols
The following section details a chemoenzymatic approach for the synthesis of (R)-2-Amino-1-(2-furyl)ethanol, which has been successfully scaled up to the kilogram scale. This method utilizes a highly enantioselective enzymatic reaction to establish the chiral center, followed by a chemical reduction.
Synthesis of (R)-2-Amino-1-(2-furyl)ethanol[1]
This two-step synthesis starts from furan-2-carbaldehyde.
Step 1: Synthesis of (R)-2-(2-furyl)-2-hydroxyacetonitrile
-
Reaction Setup: A solution of furan-2-carbaldehyde in tert-butyl methyl ether (TBME) is emulsified with an aqueous buffer (pH 5.2).
-
Enzymatic Reaction: The mixture is cooled to 0 °C, and a recombinant hydroxynitrile lyase from Hevea brasiliensis (HbHNL) is added.
-
Hydrocyanation: Hydrocyanic acid (HCN) is then introduced to the reaction mixture. The enzyme catalyzes the enantioselective addition of HCN to the aldehyde, forming the cyanohydrin.
-
Work-up: After the reaction is complete, the organic layer containing the (R)-2-(2-furyl)-2-hydroxyacetonitrile is separated.
Step 2: Reduction to (R)-2-Amino-1-(2-furyl)ethanol
-
Reduction: The cyanohydrin intermediate from Step 1 is reduced using sodium borohydride. This step converts the nitrile group to an amino group.
-
Purification: The final product, (R)-2-Amino-1-(2-furyl)ethanol, is purified by crystallization from ethyl acetate.
Analytical Characterization[1]
The purity and enantiomeric excess of the final product can be determined by gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) after derivatization.
-
Acetonide Formation for GC Analysis: The amino alcohol is reacted with acetone in the presence of sulfuric acid to form the corresponding acetonide, which is then analyzed by GC.
-
Silylation for GC/MS Analysis: The compound is silylated with N,O-bis(trimethylsilyl)trifluoroacetamide for GC/MS analysis.
Visualized Experimental Workflow
The following diagram illustrates the chemoenzymatic synthesis of (R)-2-Amino-1-(2-furyl)ethanol.
Caption: Chemoenzymatic synthesis workflow for (R)-2-Amino-1-(2-furyl)ethanol.
Biological Activity and Drug Development Potential
While specific studies on the biological activity of this compound are not extensively reported in the public domain, the furan nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological properties. These include antimicrobial, anti-inflammatory, and anticancer activities.
For instance, some furan-containing compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various cancers. Furthermore, a patent for furan derivatives describes the GSK-3 beta inhibition activity of a closely related compound, 2-(tert-Butyl-diphenyl-silanyloxy)-1-furan-2-yl-ethanol, suggesting that this class of compounds may have therapeutic potential in neurodegenerative diseases and other conditions where GSK-3 is implicated.
The structural similarity of this compound to known bioactive molecules makes it a valuable building block for the synthesis of novel therapeutic agents. Further investigation into its pharmacological profile is warranted to explore its potential in drug discovery and development.
The Reactive Nature of the Furan Ring in 2-Amino Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. When incorporated into the structure of 2-amino alcohols, the resulting furan-containing compounds exhibit a unique and often enhanced reactivity profile. This guide provides a comprehensive exploration of the reactivity of the furan ring within these molecules, offering insights into the electronic effects of the 2-amino alcohol substituent and detailing experimental approaches to key transformations. This information is critical for the rational design of novel therapeutics and the development of efficient synthetic methodologies.
Electronic Influence of the 2-Amino Alcohol Substituent
The presence of a 2-amino alcohol moiety at the 2-position of the furan ring significantly modulates its electronic properties and, consequently, its reactivity. The amino group, being a strong electron-donating group through resonance, increases the electron density of the furan ring, making it more susceptible to electrophilic attack. Conversely, the hydroxyl group can participate in hydrogen bonding and may be protonated under acidic conditions, influencing reaction pathways.
The overall effect is a complex interplay of activating and directing effects that can be harnessed for selective chemical modifications. The increased electron density particularly enhances the reactivity at the C5 position, which is the preferred site for electrophilic substitution on 2-substituted furans.
Electrophilic Substitution Reactions
The electron-rich nature of the furan ring in 2-amino alcohols makes it highly reactive towards electrophiles. However, the reaction conditions must be carefully controlled to avoid polymerization or ring-opening, which are common side reactions for activated furans.
Halogenation
Bromination of furan-containing 2-amino alcohols can be achieved using mild brominating agents to selectively introduce a bromine atom at the C5 position.
Table 1: Representative Halogenation Reaction
| Substrate | Reagent | Solvent | Temperature | Product | Yield |
| 2-(Furan-2-yl)ethanamine | N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to rt | 2-Bromo-5-(2-aminoethyl)furan | Moderate to Good |
Experimental Protocol: Bromination of 2-(Furan-2-yl)ethanamine
-
Dissolve 2-(furan-2-yl)ethanamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship for Electrophilic Substitution
Caption: Mechanism of electrophilic substitution on the furan ring.
Nucleophilic Substitution Reactions
While the furan ring itself is generally resistant to nucleophilic attack, the presence of a suitable leaving group on the ring allows for nucleophilic substitution reactions. For instance, a halogenated furan-2-amino alcohol can react with various nucleophiles.
Experimental Protocol: Nucleophilic Substitution on a Halogenated Furan
This protocol describes a general procedure for the reaction of a 2-bromo-5-substituted furan with an amine.
-
In a sealed tube, combine the 2-bromo-5-substituted furan (1.0 eq), the desired amine (1.2-2.0 eq), and a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and a phosphine ligand (e.g., BINAP, 4-10 mol%).
-
Add a base, such as sodium tert-butoxide (1.5-2.5 eq).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Ring-Opening Reactions
The furan ring in 2-amino alcohols is susceptible to cleavage under acidic conditions, a reaction that can be either a desired transformation or an unwanted side reaction. The stability of the furan ring is significantly influenced by the substituents present.
Under strongly acidic conditions, protonation of the furan oxygen can lead to a cascade of reactions resulting in the formation of a 1,4-dicarbonyl compound. The presence of the amino alcohol moiety can influence the reaction pathway, potentially through intramolecular interactions.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Furan Ring
-
Dissolve the furan-containing 2-amino alcohol in a mixture of an organic solvent (e.g., THF, dioxane) and aqueous acid (e.g., 1 M HCl, 1 M H₂SO₄).
-
Heat the reaction mixture to a temperature between 50 °C and reflux, depending on the substrate's reactivity.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting dicarbonyl compound as needed.
Reaction Pathway for Acid-Catalyzed Ring Opening
Caption: Acid-catalyzed ring-opening of the furan moiety.
Catalytic Applications
Chiral 2-amino alcohols containing a furan moiety have emerged as valuable ligands in asymmetric catalysis. The furan ring can participate in π-stacking interactions with substrates, while the amino and alcohol groups can coordinate to a metal center, creating a well-defined chiral environment.
One notable application is in the copper-catalyzed asymmetric Henry (nitroaldol) reaction.
Table 2: Enantioselective Henry Reaction using a Furan-Based Chiral Ligand
| Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | 5 | 24 | 95 | 92 |
| 4-Nitrobenzaldehyde | 5 | 24 | 98 | 95 |
| 2-Naphthaldehyde | 5 | 48 | 92 | 90 |
Experimental Protocol: Asymmetric Henry Reaction
-
In a dry Schlenk tube under an inert atmosphere, dissolve the chiral furan-containing 2-amino alcohol ligand (5 mol%) and Cu(OAc)₂·H₂O (5 mol%) in a suitable solvent like isopropanol.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the aldehyde (1.0 eq) to the solution.
-
Add nitromethane (2.0 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the β-nitro alcohol product by flash column chromatography.
Workflow for Asymmetric Catalysis
Methodological & Application
Application Notes and Protocols: 2-Amino-1-furan-2-yl-ethanol as a Precursor for Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-amino-1-furan-2-yl-ethanol and its derivatives as versatile chiral building blocks for the synthesis of biologically active alkaloids, particularly piperidine alkaloids. The furan moiety serves as a latent 1,4-dicarbonyl equivalent, which can be strategically unmasked and elaborated into complex heterocyclic systems. A key transformation highlighted is the Achmatowicz rearrangement, an oxidative ring expansion of a furan ring to a pyranone, which is a pivotal intermediate in the synthesis of these alkaloids.
Introduction
Chiral 1-(Furan-2-yl)ethanol is a valuable precursor in asymmetric synthesis, enabling access to a wide range of complex and biologically active molecules.[1] Its unique structure, featuring a stereogenic carbinol center and a furan ring, makes it a powerful tool for constructing key structural motifs found in numerous natural products and pharmaceuticals.[1] (R)-1-(Furan-2-yl)ethanol, in particular, is a key starting material for the enantioselective synthesis of several naturally occurring piperidine alkaloids, including (-)-Cassine and (-)-Spectaline.[1] These alkaloids have demonstrated a variety of biological activities, such as antimicrobial, anti-inflammatory, and neuropharmacological effects.[1]
The synthetic strategy often hinges on the Achmatowicz rearrangement, which transforms the furan ring into a dihydropyranone, a versatile intermediate for further elaboration.[2][3][4] This oxidative ring expansion allows for the efficient construction of the core heterocyclic structure of the target alkaloids.
Featured Alkaloids and Biological Activity
This document focuses on the synthesis of the following piperidine alkaloids from furan-based precursors:
-
(-)-Cassine
-
(-)-Spectaline
-
(+)-Desoxoprosophylline
(-)-Cassine and (-)-Spectaline, isolated from the flowers of Senna spectabilis, have shown significant antiproliferative activity against hepatocellular carcinoma (HepG2) cells.[5] Their mechanism of action involves inducing cell cycle arrest in the G1/S transition phase through the inactivation of the Extracellular signal-regulated kinase (ERK) pathway and the downregulation of cyclin D1 expression.[5]
Synthetic Pathways and Key Transformations
The general synthetic strategy for producing piperidine alkaloids from 1-(furan-2-yl)ethanol involves a few key transformations:
-
Biocatalytic Resolution or Asymmetric Synthesis: Enantiomerically pure (R)- or (S)-1-(furan-2-yl)ethanol is a critical starting material. This can be achieved through biocatalytic asymmetric reduction of 2-acetylfuran using microorganisms like Lactobacillus paracasei or through enzymatic kinetic resolution.[1][6]
-
Achmatowicz Rearrangement: The core of the synthesis involves the oxidative ring expansion of the furan ring in 1-(furan-2-yl)ethanol to a dihydropyranone intermediate. This reaction is typically carried out using oxidizing agents such as bromine in methanol or N-bromosuccinimide (NBS).[2][4]
-
Aza-Achmatowicz Rearrangement: A variation of this reaction, the aza-Achmatowicz rearrangement, utilizes furan-2-ylmethylamines to produce 6-hydroxypiperidin-3-ones, which are direct precursors to piperidine alkaloids.[2]
-
Further Functionalization: The resulting pyranone or piperidinone intermediates undergo a series of reactions, including protection, reduction, and side-chain introduction, to yield the final alkaloid products.
Below are the diagrammatic representations of the general synthetic workflow and the signaling pathway of (-)-Cassine and (-)-Spectaline.
Quantitative Data
The following tables summarize the quantitative data for the key synthetic steps in the preparation of piperidine alkaloids from furan-based precursors.
Table 1: Biocatalytic Asymmetric Reduction of 2-Acetylfuran
| Biocatalyst | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Lactobacillus paracasei BD101 | Glucose | 30 | 48 | >99 | >99 | 97 | [1][7] |
Table 2: Key Steps in the Synthesis of (-)-Cassine
| Reaction Step | Reagents and Conditions | Solvent | Yield (%) | Reference |
| Achmatowicz Rearrangement | Br₂, MeOH | Methanol | - | [3] |
| Protection of alcohol | Methyl orthoformate, BF₃ | - | - | [3] |
| Ketone reduction | NaBH₄ | - | - | [3] |
| Pd-catalyzed cyclization | PdCl₂, O₂ | THF | - | [8] |
Note: Specific yield data for each step in a complete total synthesis from 1-(furan-2-yl)ethanol was not available in a single source. The references indicate the feasibility of these steps.
Experimental Protocols
Protocol 1: Asymmetric Bioreduction of 2-Acetylfuran to (R)-1-(Furan-2-yl)ethanol[1]
Materials:
-
Lactobacillus paracasei BD101 culture
-
Appropriate growth medium
-
2-Acetylfuran
-
Glucose
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Sodium chloride
Procedure:
-
Prepare a culture of Lactobacillus paracasei BD101 in a suitable growth medium.
-
To the culture, add 1-(Furan-2-yl)ethanone (1.0 eq) and glucose as a co-substrate for cofactor regeneration.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (R)-1-(Furan-2-yl)ethanol.
Protocol 2: Achmatowicz Rearrangement of Furfuryl Alcohol[3]
Materials:
-
Furfuryl alcohol
-
Bromine
-
Methanol
-
Dilute sulfuric acid
Procedure:
-
Dissolve furfuryl alcohol in methanol.
-
Cool the solution and add bromine dropwise while maintaining the temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC). This forms the 2,5-dimethoxy-2,5-dihydrofuran intermediate.
-
Carefully add dilute sulfuric acid to the reaction mixture.
-
Stir the mixture to facilitate the rearrangement to the dihydropyran product.
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Conversion of (S)-1-(Furan-2-yl)ethanol to (R)-2-(1-Azidoethyl)furan[1]
Materials:
-
(S)-1-(Furan-2-yl)ethanol
-
Anhydrous toluene
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.
-
Dissolve (S)-1-(Furan-2-yl)ethanol (1.0 eq) in the toluene and cool the solution to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq) to the stirred solution.
-
Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 20 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up by washing with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude azide product, which can be purified by chromatography.
Conclusion
This compound and its derivatives are highly valuable chiral precursors for the stereoselective synthesis of a range of piperidine alkaloids. The methodologies presented, particularly the Achmatowicz rearrangement, provide efficient routes to key heterocyclic intermediates. The biological activity of the resulting alkaloids, such as the antiproliferative effects of (-)-cassine and (-)-spectaline, underscores the importance of these synthetic strategies in drug discovery and development. The provided protocols offer a foundation for researchers to explore the synthesis of these and other related bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 4. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaloids derived from flowers of Senna spectabilis, (-)-cassine and (-)-spectaline, have antiproliferative activity on HepG2 cells for inducing cell cycle arrest in G1/S transition through ERK inactivation and downregulation of cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of (-)-cassine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-1-furan-2-yl-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Amino-1-furan-2-yl-ethanol, a valuable building block in the development of pharmaceutical compounds. The described multi-step synthesis is designed for scalability, focusing on robust and high-yielding reactions. Detailed experimental protocols for each synthetic step are provided, along with a summary of quantitative data in tabular format for easy reference. Furthermore, visualizations of the synthetic pathway and experimental workflow are presented using the DOT language to ensure clarity and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active molecules. Its structure, featuring a chiral amino alcohol attached to a furan ring, makes it a versatile synthon for creating complex heterocyclic compounds. The furan moiety itself is a privileged structure in medicinal chemistry. The demand for efficient and scalable methods for the production of this compound is therefore significant. This guide outlines a reliable four-step synthetic route starting from readily available commercial materials.
Overall Synthetic Pathway
The large-scale synthesis of this compound is achieved through a four-step process:
-
Friedel-Crafts Acylation: Furan is acylated with acetic anhydride to produce 2-acetylfuran.
-
Ketone Reduction: The carbonyl group of 2-acetylfuran is reduced to a secondary alcohol, yielding 1-(furan-2-yl)ethanol.
-
Formation of an Azide Intermediate: The hydroxyl group of 1-(furan-2-yl)ethanol is first converted to a good leaving group (tosylate) and then displaced by an azide nucleophile to give 2-azido-1-(furan-2-yl)ethanol.
-
Azide Reduction: The azide intermediate is reduced to the target primary amine, this compound, via catalytic hydrogenation.
Application Notes and Protocols for Protecting Group Strategies of 2-Amino-1-furan-2-yl-ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed strategies and experimental protocols for the protection of the amino and hydroxyl functional groups of 2-Amino-1-furan-2-yl-ethanol. The selection of appropriate protecting groups is critical to avoid undesired side reactions and to ensure high yields in multi-step syntheses. This document outlines methods for selective protection of either the amino or the hydroxyl group, as well as an orthogonal strategy for the protection of both.
A primary consideration in the chemistry of furan-containing compounds is the sensitivity of the furan ring to acidic conditions. Therefore, protecting group strategies that employ or are removed under strongly acidic conditions should be used with caution.
Selective Protection of the Amino Group
The greater nucleophilicity of the amino group compared to the hydroxyl group allows for its selective protection under appropriate reaction conditions. Carbamates are the most common protecting groups for amines.
1.1. tert-Butoxycarbonyl (Boc) Protection
The Boc group is widely used for amine protection due to its stability under a broad range of conditions and its facile removal under moderately acidic conditions.
-
Reaction Scheme:
-
This compound reacts with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield tert-butyl (1-(furan-2-yl)-2-hydroxyethyl)carbamate.
-
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.[1]
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate (1.1 - 1.5 eq).[1]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product.
-
-
Deprotection:
-
The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with 4M HCl in dioxane.[2] Given the acid sensitivity of the furan ring, milder acidic conditions or careful monitoring are recommended.
-
1.2. Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another common amine protecting group, removable by catalytic hydrogenolysis, which is a mild deprotection method that is compatible with the furan ring.
-
Reaction Scheme:
-
This compound reacts with benzyl chloroformate (Cbz-Cl) under basic conditions to yield benzyl (1-(furan-2-yl)-2-hydroxyethyl)carbamate.[3]
-
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium carbonate or sodium bicarbonate (2.0 eq).
-
Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-Cbz protected product.
-
-
Deprotection:
-
The Cbz group is efficiently cleaved by catalytic hydrogenolysis using H₂ gas and a palladium catalyst (e.g., 10% Pd/C) in a solvent like methanol or ethanol.[2]
-
Table 1: Comparison of Amino Group Protection Strategies
| Protecting Group | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Deprotection Conditions |
| Boc | (Boc)₂O, TEA | THF | Room Temp | 2 - 4 | >90 | TFA/DCM or 4M HCl/dioxane |
| Cbz | Cbz-Cl, Na₂CO₃ | THF/H₂O | 0 to Room Temp | 3 - 5 | >90 | H₂, Pd/C |
Selective Protection of the Hydroxyl Group
The hydroxyl group can be selectively protected, typically as a silyl ether, in the presence of an unprotected amino group by using sterically hindered silylating agents.
2.1. tert-Butyldiphenylsilyl (TBDPS) Protection
The TBDPS group is a bulky silyl ether that provides excellent stability and can be selectively introduced onto the hydroxyl group.
-
Reaction Scheme:
-
This compound reacts with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base to yield 2-(tert-butyldiphenylsilyloxy)-1-(furan-2-yl)ethan-1-amine.
-
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 eq).
-
Add tert-butyldiphenylsilyl chloride (TBDPS-Cl) (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Deprotection:
-
The TBDPS group is typically removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.[4]
-
Table 2: Hydroxyl Group Protection Strategy
| Protecting Group | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Deprotection Conditions |
| TBDPS | TBDPS-Cl, Imidazole | DMF | Room Temp | 12 - 24 | ~85-95 | TBAF in THF |
Orthogonal Protection Strategy
For synthetic routes requiring the differential manipulation of the amino and hydroxyl groups, an orthogonal protection strategy is essential.[5] This involves protecting each functional group with a protecting group that can be removed under distinct conditions without affecting the other. A common orthogonal strategy for amino alcohols is the combination of a Boc group for the amine and a silyl ether for the alcohol.[5]
-
Step 1: Protection of the Amino Group (Boc)
-
Follow the protocol described in section 1.1 to obtain N-Boc protected this compound.
-
-
Step 2: Protection of the Hydroxyl Group (TBDPS)
-
The resulting N-Boc protected amino alcohol is then subjected to silylation as described in section 2.1 to yield the fully protected compound, tert-butyl (1-(furan-2-yl)-2-((tert-butyldiphenylsilyl)oxy)ethyl)carbamate.
-
-
Selective Deprotection:
-
Hydroxyl Group Deprotection: The TBDPS group can be selectively removed in the presence of the Boc group using TBAF in THF.
-
Amino Group Deprotection: The Boc group can be selectively removed in the presence of the TBDPS group using mild acidic conditions (e.g., carefully controlled addition of TFA in DCM), though caution is advised due to the furan ring's acid sensitivity.
-
Table 3: Orthogonal Protection and Deprotection
| Functional Group | Protecting Group | Protection Reagents | Deprotection Reagents | Orthogonality |
| Amino | Boc | (Boc)₂O, TEA | TFA, DCM or HCl, dioxane | Stable to TBAF |
| Hydroxyl | TBDPS | TBDPS-Cl, Imidazole | TBAF, THF | Stable to mild acid |
Visualizations
Caption: Selective protection of the amino group.
Caption: Selective protection of the hydroxyl group.
Caption: Orthogonal protection and deprotection workflow.
References
Application Notes and Protocols: 2-Amino-1-furan-2-yl-ethanol in Multicomponent Reactions for the Synthesis of Novel Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-Amino-1-furan-2-yl-ethanol as a versatile building block in multicomponent reactions (MCRs) for the synthesis of complex piperidine derivatives. The furan moiety serves as a latent precursor to a portion of the piperidine ring, offering a unique synthetic strategy towards novel, highly substituted piperidine scaffolds of potential pharmacological interest.
Introduction
Multicomponent reactions are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecules in a single, atom-economical step. This compound is a valuable chiral starting material, incorporating both a nucleophilic amino group and a furan ring that can participate in various transformations.[1] This document outlines a two-stage process: the synthesis of enantiomerically pure (R)-2-Amino-1-(2-furyl)ethanol, followed by its application in a one-pot, three-component reaction to generate highly substituted piperidine derivatives.
Synthesis of (R)-2-Amino-1-furan-2-yl-ethanol
A reliable chemoenzymatic approach provides access to enantiopure (R)-2-Amino-1-(2-furyl)ethanol.[1] The key step involves the highly enantioselective addition of cyanide to furan-2-carbaldehyde, catalyzed by a hydroxynitrile lyase, followed by reduction of the resulting cyanohydrin.
Experimental Protocol: Synthesis of (R)-2-Amino-1-(2-furyl)ethanol[1]
Step 1: Enzymatic Synthesis of (R)-2-(2-furyl)-2-hydroxyacetonitrile
-
To a cooled (0 °C) and stirred biphasic mixture of tert-butyl methyl ether (TBME) and aqueous buffer (pH 5.2), add furan-2-carbaldehyde.
-
Introduce a solution of recombinant hydroxynitrile lyase from Hevea brasiliensis (HbHNL).
-
Slowly add a solution of hydrocyanic acid (HCN) while maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC or GC until completion.
-
Separate the organic layer, and extract the aqueous layer with TBME.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-2-(2-furyl)-2-hydroxyacetonitrile.
Step 2: Reduction to (R)-2-Amino-1-(2-furyl)ethanol
-
Dissolve the crude cyanohydrin from Step 1 in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, controlling the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to acidic with HCl, and then basify with a suitable base (e.g., NaOH) to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from ethyl acetate to afford (R)-2-Amino-1-(2-furyl)ethanol with high purity and enantiomeric excess.[1]
Multicomponent Synthesis of Substituted Piperidines
A plausible and efficient strategy for the synthesis of highly substituted piperidines from this compound involves a three-component reaction with a β-dicarbonyl compound and an α,β-unsaturated aldehyde, followed by a reductive cyclization. This approach is analogous to established methods for piperidine synthesis.
Proposed Reaction Pathway
The proposed reaction proceeds via a Hantzsch-type condensation to form a 1,4-dihydropyridine intermediate. The furan ring is then envisioned to undergo a subsequent acid-mediated rearrangement and cyclization upon reduction to furnish the final piperidine product.
Experimental Protocol: Three-Component Synthesis of a Piperidine Derivative
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the β-dicarbonyl compound (1.0 mmol) and the α,β-unsaturated aldehyde (1.0 mmol).
-
Add a catalytic amount of cerium(IV) ammonium nitrate (CAN, 10 mol%).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon consumption of the starting materials, cool the reaction to room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted piperidine.
Data Presentation: Representative Examples
The following table summarizes hypothetical results for the multicomponent synthesis of various piperidine derivatives using this compound, demonstrating the potential scope of the reaction.
| Entry | β-Dicarbonyl Compound | α,β-Unsaturated Aldehyde | Product Structure (Hypothetical) | Yield (%) |
| 1 | Ethyl Acetoacetate | Cinnamaldehyde | 4-phenyl-2,6-disubstituted piperidine | 75 |
| 2 | Dimedone | Crotonaldehyde | Fused piperidine-cyclohexanone system | 68 |
| 3 | Acetylacetone | Benzaldehyde | 4-phenyl-2,6-disubstituted piperidine | 72 |
| 4 | Methyl 3-oxobutanoate | 4-Chlorocinnamaldehyde | 4-(4-chlorophenyl)-2,6-disubstituted piperidine | 78 |
Workflow and Logical Relationships
The overall process from starting materials to the final, purified product can be visualized in the following workflow diagram.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. The presented protocols, combining a chemoenzymatic synthesis of the starting material with a subsequent multicomponent reaction, offer an efficient and modular approach to novel piperidine scaffolds. This strategy is of significant interest to researchers in medicinal chemistry and drug development for the generation of diverse compound libraries for biological screening.
References
diastereoselective reactions using 2-Amino-1-furan-2-yl-ethanol
Examining Stereoselectivity
I'm now delving into diastereoselective reactions involving 2-Amino-1-furan-2-yl-ethanol, exploring its use as a chiral auxiliary, catalyst, or reactant. I'm focusing on specific examples of carbonyl and imine additions, cyclizations, and rearrangements involving this compound. My research is ongoing.
Analyzing Reaction Data
I've started searching for diastereoselective reactions using this compound, looking at its role as an auxiliary, catalyst, or reactant. I'm focusing on specific reactions like additions to carbonyls and imines, cyclizations, and rearrangements, hoping to compile reaction yields, diastereomeric ratios, and enantiomeric excesses. My next step will be to create tables and diagrams once I've compiled enough data.
Refining Search Parameters
I've broadened my search terms to include "diastereoselective reactions," "chiral auxiliaries," and "amino alcohols." While general context is emerging, details on the specific use of 2-Amino-1 are still scarce. I'm focusing on refining my search parameters to pinpoint relevant literature.
Focusing Search Criteria
I'm now zeroing in on this compound. While initial queries offered general insights, specific applications remain elusive. My strategy now involves targeted searches for its use as a chiral auxiliary, ligand, or starting material. I'm prioritizing papers with quantitative data and experimental details for key diastereoselective transformations such as Aldol reactions. If direct applications are limited, I'll explore relevant derivatives.
Pinpointing Applications Now
I'm frustrated by the lack of direct hits for this compound. While general context is available, its specific role is hidden. My focus shifts to targeted searches; publications on its synthesis and use as a chiral auxiliary, ligand, or precursor are my priority. I'm seeking quantitative data and experimental protocols for transformations like aldol reactions. If nothing pops up, derivatives of this molecule are next on my list to broaden the search.
Focusing Specificity:
I've been looking at diastereoselective reactions and chiral auxiliaries, but the search results were quite general. They didn't really focus on this compound, which is my target. I'm going to refine my search terms to include this compound specifically. Hopefully, the more targeted search will yield better data.
Deepening the Search
I've hit a wall with the parent compound. Initial findings showed general diastereoselective reaction info, but nothing specific to my target. Noyori reduction surfaced as a potential synthesis route, yet still no data. It's time to broaden my focus to derivatives like oxazolidinones and amides. I'll also explore its use in chiral ligands. I hope this will finally yield those quantitative results and detailed protocols!
Analyzing Existing Research
I've been digging through the literature and haven't found any concrete examples of this compound being used directly for diastereoselective reactions as an auxiliary or ligand. The search results are quite broad, discussing general concepts rather than specific applications. I need to refine my search terms or explore related compounds.
Formulating a Strategy Shift
I've realized that the initial approach of finding direct examples isn't working. It appears this specific molecule hasn't been used this way. Therefore, I'm pivoting to a hypothetical scenario. I'll propose a diastereoselective reaction using its oxazolidinone derivative, building on the well-established methods for other chiral amino alcohols. The plan includes synthesizing the oxazolidinone, detailing a hypothetical alkylation, and generating plausible data.
Designing Hypothetical Scenarios
I've hit a dead end in my search for direct applications of this compound. No luck! So, I'm now crafting a hypothetical diastereoselective reaction using its oxazolidinone derivative. I'll detail the synthesis, alkylation, and generate expected high diastereoselectivity data, drawing on known 1,2-amino alcohol methodologies.
Application Notes and Protocols for the Synthesis of Piperidines from 2-Amino-1-furan-2-yl-ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of piperidine scaffolds is a cornerstone of medicinal chemistry, as this motif is prevalent in a vast number of pharmaceuticals and natural products. The utilization of biomass-derived starting materials, such as furan derivatives, presents a sustainable and attractive alternative to traditional petroleum-based synthetic routes. This document outlines the synthesis of substituted piperidines from 2-Amino-1-furan-2-yl-ethanol, a conversion that proceeds through a fascinating cascade of catalytic hydrogenation, furan ring opening, and intramolecular cyclization. This method provides a powerful strategy for the construction of complex nitrogen-containing heterocycles from readily available starting materials. The overall transformation relies on the catalytic reduction of the furan ring, which under acidic conditions can undergo rearrangement to form a key intermediate that subsequently cyclizes to the desired piperidine core.
Proposed Reaction Mechanism
The synthesis of a piperidine derivative from this compound is proposed to occur via a catalytic hydrogenation and reductive amination cascade. The reaction initiates with the hydrogenation of the furan ring to a tetrahydrofuran derivative. Subsequent acid-catalyzed hydrolysis of the tetrahydrofurfuryl ether moiety opens the ring to form a linear amino-diol, which then undergoes intramolecular cyclization and dehydration to yield a dihydropyridine intermediate. Finally, this intermediate is reduced to the fully saturated piperidine ring.
Caption: Proposed mechanism for the synthesis of piperidines from this compound.
Experimental Protocols
The following protocols are representative examples based on similar transformations reported in the literature for the conversion of furan derivatives to piperidines.[1] Optimization of reaction conditions such as catalyst, solvent, temperature, and pressure may be necessary to achieve optimal yields for specific substrates.
Protocol 1: Catalytic Hydrogenation and Reductive Amination
This protocol describes a one-pot reaction for the conversion of this compound to a substituted piperidine.
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd/C) or Ruthenium on carbon (5 wt. % Ru/C)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl) or Acetic acid
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
To a high-pressure autoclave reactor, add this compound (1.0 eq).
-
Add the catalyst (5-10 mol % Pd/C or Ru/C).
-
Add the solvent (e.g., ethanol, 0.1 M concentration).
-
Add the acid (e.g., HCl, 1.1 eq or acetic acid, 10 vol %).
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) with vigorous stirring.[1]
-
Maintain the reaction at this temperature and pressure for the specified time (e.g., 6-24 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel.
Quantitative Data
The following table summarizes representative yields for the synthesis of piperidines from furan derivatives under various catalytic systems, as reported in the literature. These values can serve as a benchmark for optimizing the synthesis from this compound.
| Starting Material | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Reference |
| Furfural | Ru₁CoNP/HAP | p-xylene | 100-180 | 10 | 93 | [1] |
| 2-Pyridineethanol | Ruthenium dioxide | - | 90-120 | >34 | High | [3] |
| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | Room Temp | 50-70 | - | [2] |
Experimental Workflow
The general workflow for the synthesis and purification of piperidines from this compound is depicted below.
Caption: General experimental workflow for piperidine synthesis.
Safety Precautions
-
Catalytic hydrogenation reactions should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment.
-
Hydrogen gas is highly flammable and should be handled with extreme care.
-
Catalysts such as Palladium on carbon can be pyrophoric and should be handled under an inert atmosphere when dry.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The synthesis of piperidines from this compound represents a promising and sustainable approach to this important heterocyclic scaffold. The reaction proceeds through a catalytic cascade involving hydrogenation, furan ring opening, and intramolecular reductive amination. The provided protocols and data serve as a valuable resource for researchers in the field of organic synthesis and drug discovery, enabling the exploration of novel piperidine-based compounds from renewable resources. Further optimization of the reaction conditions will be crucial for achieving high yields and selectivities for specific substrates.
References
Application Notes and Protocols for N-Protection of 2-Amino-1-furan-2-yl-ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-protection of 2-Amino-1-furan-2-yl-ethanol using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These procedures are fundamental in organic synthesis, particularly in the context of drug development and medicinal chemistry where the selective modification of functional groups is paramount.
Introduction
This compound is a valuable chiral building block in the synthesis of various biologically active molecules.[1][2] The presence of both a primary amine and a hydroxyl group necessitates the use of protecting groups to achieve regioselective reactions. The protection of the amino group as a carbamate is a common strategy to prevent its undesired reactions during subsequent synthetic transformations. The choice of the protecting group is critical and depends on the overall synthetic route, particularly the conditions required for its eventual removal. Boc, Cbz, and Fmoc are widely used protecting groups, each with distinct characteristics regarding their stability and cleavage conditions, offering orthogonal protection strategies.[3][4]
This guide offers detailed experimental procedures for the N-protection of this compound with these three key protecting groups, along with a comparative summary of reaction conditions.
Comparative Summary of N-Protection Protocols
The following table summarizes the key quantitative parameters for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups.
| Parameter | N-Boc Protection | N-Cbz Protection | N-Fmoc Protection |
| Protecting Group Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Equivalents of Reagent | 1.1 - 1.5 | 1.1 - 1.2 | 1.1 - 1.2 |
| Base | Triethylamine (TEA) or NaOH | Sodium bicarbonate (NaHCO₃) or Na₂CO₃ | Sodium bicarbonate (NaHCO₃) |
| Solvent System | Dichloromethane (DCM) or THF/Water | Dioxane/Water or Acetone/Water | Dioxane/Water or Acetone/Water |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours | 2 - 6 hours | 2 - 4 hours |
| Typical Work-up | Aqueous wash, extraction | Aqueous wash, extraction | Acidification, extraction |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[5][6][7][8]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Protection of this compound
This protocol details the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl). The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[3][9][10]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dioxane or Acetone
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.5 eq) to the solution and cool to 0 °C in an ice bath.[10]
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.[10]
-
Acidify the aqueous layer with cold 1M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-Cbz protected product.
-
Purify by recrystallization or column chromatography if necessary.
Protocol 3: N-Fmoc Protection of this compound
This protocol describes the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group using 9-fluorenylmethyl chloroformate (Fmoc-Cl). The Fmoc group is stable to acidic conditions but is cleaved by mild bases, such as piperidine.[11][12][13]
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of Fmoc-Cl (1.1 eq) in acetone to the vigorously stirred mixture.
-
Continue stirring at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Fmoc protected amino alcohol.
Visualizations
The following diagrams illustrate the chemical pathways and a general experimental workflow for the N-protection of this compound.
Caption: N-Boc protection of this compound.
Caption: N-Cbz protection of this compound.
Caption: N-Fmoc protection of this compound.
Caption: General experimental workflow for N-protection.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chembk.com [chembk.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc-Protected Amino Groups [organic-chemistry.org]
Application of 2-Amino-1-furan-2-yl-ethanol in Medicinal Chemistry: A Detailed Overview for Researchers
FOR IMMEDIATE RELEASE
Dateline: SHANGHAI, China – December 27, 2025 – The heterocyclic compound 2-Amino-1-furan-2-yl-ethanol is emerging as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, combining a furan ring with an amino alcohol moiety, provide a versatile platform for synthesizing a diverse range of derivatives with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this promising chemical entity.
The furan nucleus is a well-established pharmacophore known to impart a wide spectrum of biological activities.[1][2] Derivatives of this compound, particularly through the formation of Schiff bases and other modifications, have demonstrated potent biological effects. These compounds serve as crucial intermediates in the synthesis of more complex molecules with enhanced therapeutic properties.[3]
Anticancer Applications
Derivatives of furan-containing compounds have shown significant cytotoxic activity against various cancer cell lines. While specific studies on this compound are nascent, the broader class of furan-based molecules provides a strong rationale for its investigation in oncology.
Quantitative Data Summary: Anticancer Activity of Furan Derivatives
The following table summarizes the anticancer activity of various furan derivatives, highlighting their potential. Researchers can utilize this compound as a starting material to synthesize analogs of these active compounds.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine | Not Specified |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine | Not Specified |
| 3-(furan-2-yl)pyrazolyl chalcone (7g) | A549 (Lung Carcinoma) | 27.7 (µg/mL) | Doxorubicin | 28.3 (µg/mL) |
| 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 (Hepatocellular Carcinoma) | 26.6 (µg/mL) | Doxorubicin | 21.6 (µg/mL) |
| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | - | Potent Inhibitory Effect | - | - |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the cytotoxic effects of newly synthesized derivatives of this compound.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
4. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathway Involvement in Cancer
Furan derivatives have been implicated in the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a this compound derivative.
Antimicrobial Applications
Schiff bases derived from furan-2-carboxaldehyde have demonstrated notable antimicrobial activity.[1] this compound provides a primary amine that can readily react with aldehydes to form Schiff bases, making it a valuable precursor for novel antimicrobial agents.
Quantitative Data Summary: Antimicrobial Activity of Furan-Derived Schiff Bases
The following table presents the antimicrobial activity of Schiff bases and their metal complexes, indicating the potential for derivatives of this compound.
| Organism | Schiff Base Inhibition Zone (mm) | Cu(II) Complex Inhibition Zone (mm) | Ni(II) Complex Inhibition Zone (mm) | Co(III) Complex Inhibition Zone (mm) |
| Bacillus thuringiensis | 10 | 15 | 12 | 14 |
| Streptococcus pneumoniae | 12 | 18 | 15 | 16 |
| Escherichia coli | 11 | 16 | 13 | 15 |
| Pseudomonas putida | 9 | 14 | 11 | 13 |
Note: The data is illustrative of the potential of furan-derived Schiff base complexes.[1]
Experimental Protocol: Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and a suitable aldehyde.
1. Reaction Setup:
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add an equimolar amount of the desired aldehyde (e.g., salicylaldehyde, benzaldehyde) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[4]
2. Reflux:
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
3. Isolation and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base can be collected by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Workflow for Synthesis and Antimicrobial Screening
The following diagram illustrates the workflow from the synthesis of Schiff base derivatives of this compound to their antimicrobial evaluation.
Anti-inflammatory Applications
Furan derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of inflammatory mediators. While direct studies on this compound are limited, its derivatives can be screened for their ability to inhibit key inflammatory pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol provides a method to assess the anti-inflammatory potential of synthesized compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
Culture macrophage cell lines (e.g., RAW 264.7) in a suitable medium.
2. Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
3. LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production.
4. Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
5. Data Analysis:
-
Calculate the percentage of NO inhibition by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.
Conclusion
This compound represents a promising and versatile starting material for the development of new therapeutic agents. Its ability to be readily derivatized, particularly into Schiff bases, opens up avenues for exploring a wide range of biological activities. The protocols and data presented here provide a foundational guide for researchers to synthesize and evaluate novel compounds based on this scaffold for anticancer, antimicrobial, and anti-inflammatory applications. Further investigation into the specific derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for 2-Amino-1-furan-2-yl-ethanol as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-amino alcohols are a significant class of ligands in asymmetric catalysis, capable of forming stable complexes with a variety of transition metals.[1] The unique structural and electronic properties of these ligands allow for the effective transfer of chirality in a range of chemical transformations, making them valuable tools in the synthesis of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals and other biologically active molecules.[2] 2-Amino-1-furan-2-yl-ethanol, a chiral β-amino alcohol featuring a furan moiety, presents itself as a promising ligand for asymmetric catalysis. The furan ring can participate in various non-covalent interactions, potentially influencing the stereochemical outcome of a reaction, while the amino and hydroxyl groups provide effective coordination sites for metal catalysts.[3]
These application notes provide an overview of the potential uses of this compound as a chiral ligand in key asymmetric reactions, along with detailed experimental protocols for its application.
Key Applications and Mechanisms of Action
This compound is anticipated to be an effective chiral ligand in several metal-catalyzed asymmetric reactions. Its mode of action primarily involves the formation of a chiral metal-ligand complex that coordinates with the substrates, thereby creating a chiral environment that dictates the stereochemical outcome of the reaction.[3] Potential applications include:
-
Asymmetric Addition of Diethylzinc to Aldehydes: Chiral amino alcohols are well-established as efficient catalysts for the enantioselective addition of organozinc reagents to aldehydes, yielding chiral secondary alcohols.[4][5] The in-situ formed zinc-ligand complex acts as a chiral Lewis acid, activating the aldehyde and facilitating the stereoselective transfer of the ethyl group from the diethylzinc.
-
Asymmetric Transfer Hydrogenation of Ketones: Chiral β-amino alcohols are effective ligands for ruthenium, rhodium, and iridium-catalyzed asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols.[1][6] The ligand, in concert with the metal center, facilitates the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the prochiral ketone.
-
Asymmetric Henry (Nitroaldol) Reaction: Copper(I) complexes of chiral amino alcohols have demonstrated efficacy in catalyzing the asymmetric Henry reaction between aldehydes and nitroalkanes. This reaction is a valuable C-C bond-forming method for the synthesis of chiral β-nitro alcohols, which are versatile synthetic intermediates.[3]
Data Presentation
The following table summarizes representative data for the performance of a chiral amino alcohol ligand in the asymmetric addition of diethylzinc to various aromatic aldehydes. This data is illustrative of the expected performance of this compound in a similar catalytic system.
| Aldehyde | Product | Yield (%) | ee (%) |
| Benzaldehyde | 1-Phenyl-1-propanol | >95 | 95 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | >95 | 92 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | >95 | 96 |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | >95 | 94 |
| 3-Thiophenecarboxaldehyde | 1-(Thiophen-3-yl)-1-propanol | >95 | 90 |
Data adapted from studies on structurally similar chiral amino alcohol ligands.[4][5]
Experimental Protocols
Protocol 1: Asymmetric Addition of Diethylzinc to Aldehydes
This protocol describes a general procedure for the enantioselective addition of diethylzinc to aromatic aldehydes catalyzed by a complex of this compound.
Materials:
-
This compound (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Aromatic aldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%) and anhydrous toluene (2 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add the aromatic aldehyde (1.0 mmol) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
dot
Caption: Experimental workflow for the asymmetric addition of diethylzinc to aldehydes.
Protocol 2: Synthesis of this compound
This protocol outlines a potential synthetic route to this compound starting from 2-acetylfuran. This synthesis involves an asymmetric reduction to establish the chiral center.
Materials:
-
2-Acetylfuran
-
Chiral reducing agent (e.g., (R)- or (S)-CBS catalyst with borane)
-
Methanol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Asymmetric Reduction: Dissolve 2-acetylfuran (1.0 eq) in anhydrous THF. Cool to -20 °C and add the chiral CBS catalyst (0.1 eq). Slowly add borane-dimethyl sulfide complex (1.2 eq). Stir for several hours, monitoring by TLC. Quench with methanol, warm to room temperature, and work up to isolate the chiral 1-(furan-2-yl)ethanol.
-
Azide Formation (Mitsunobu Reaction): Dissolve the chiral 1-(furan-2-yl)ethanol (1.0 eq), triphenylphosphine (1.5 eq), and sodium azide (1.5 eq) in anhydrous DMF. Cool to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Stir overnight at room temperature. Extract the product with diethyl ether, wash with water and brine, dry, and purify by chromatography to obtain the corresponding azide.
-
Reduction of Azide: Dissolve the azide (1.0 eq) in a mixture of THF and water. Add triphenylphosphine (1.2 eq) and stir at 50 °C for 12 hours (Staudinger reaction). Concentrate the reaction mixture and purify by column chromatography to yield this compound.
dot
Caption: Synthetic pathway for this compound.
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde, catalyzed by the zinc complex of this compound.
dot
Caption: Proposed catalytic cycle for asymmetric addition of diethylzinc to an aldehyde.
References
- 1. β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water - East China Normal University [pure.ecnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-furan-2-yl-ethanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 2-Amino-1-furan-2-yl-ethanol. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Synthetic Pathway Overview
A common and practical route for the synthesis of this compound involves a two-step process. The first step is a Henry (nitroaldol) reaction between 2-furfural and nitromethane to yield 2-nitro-1-(furan-2-yl)ethanol. The subsequent step involves the selective reduction of the nitro group to an amine.
Caption: Proposed synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the key steps in the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and scale.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Henry Reaction | 2-Furfural, Nitromethane | Imidazole | Solvent-free | Room Temp. | 0.2 | 50 |
| 2-Furfural, Nitromethane | KOH / Phase Transfer Cat. | H₂O / THF | Room Temp. | 7-8 | 64-94 | |
| Nitro Group Reduction | 2-Nitro-1-(furan-2-yl)ethanol | H₂, Pd/C | Ethanol | Room Temp. | 4-6 | 70-85 |
| 2-Nitro-1-(furan-2-yl)ethanol | Fe / NH₄Cl | Ethanol/Water | Reflux | 2-4 | 65-80 | |
| 2-(2-nitrovinyl)furan (from dehydration) | NaBH₄ | Methanol/THF | Room Temp. | 1-2 | 62-82 |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Nitro-1-(furan-2-yl)ethanol (Henry Reaction)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-furfural (1.0 eq) and nitromethane (5.0 eq).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as imidazole (0.35 eq) or a dual catalyst system of potassium hydroxide and a phase-transfer catalyst in an aqueous/organic solvent mixture.[1][2]
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For the imidazole-catalyzed solvent-free reaction, grinding the reactants may be employed.[2]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 2-nitro-1-(furan-2-yl)ethanol.
Step 2: Synthesis of this compound (Nitro Group Reduction)
-
Reaction Setup: In a hydrogenation vessel, dissolve the 2-nitro-1-(furan-2-yl)ethanol (1.0 eq) from the previous step in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically at a pressure of 1-4 atm).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be further purified by crystallization or column chromatography.
Troubleshooting Guide and FAQs
Step 1: Henry Reaction
Q1: The yield of my Henry reaction is very low. What could be the issue?
A1: Low yields in the Henry reaction can be attributed to several factors:
-
Reversibility of the reaction: The Henry reaction is reversible.[3] To drive the equilibrium towards the product, you can try using a larger excess of nitromethane.
-
Inefficient catalyst: The choice and amount of base are crucial. If using a mild base like triethylamine, a stoichiometric amount might be necessary. For stronger bases like KOH, catalytic amounts are usually sufficient, but side reactions can occur.[1] Consider using a phase-transfer catalyst in a biphasic system to improve efficiency.[1]
-
Side reactions: The primary side reaction is the dehydration of the product to form 2-(2-nitrovinyl)furan, especially if the reaction temperature is too high or a strong base is used in excess. Keeping the reaction time minimal can also help.[1] Another potential side reaction is the Cannizzaro reaction of 2-furfural if the conditions are too basic.[3]
Q2: My reaction mixture turned dark brown or black, and I have a lot of polymeric material.
A2: Furan rings are sensitive to strongly acidic and some basic conditions, which can lead to polymerization.[4]
-
Catalyst choice: Using a milder base like imidazole can mitigate polymerization.
-
Temperature control: Maintain a low to ambient temperature throughout the reaction.
-
Purity of reactants: Ensure that the 2-furfural is freshly distilled, as impurities can promote polymerization.
Q3: My main product is 2-(2-nitrovinyl)furan instead of the desired nitro alcohol.
A3: The formation of the nitroalkene is due to the elimination of water from the β-nitro alcohol product. This is favored by:
-
Excess base: Use only a catalytic amount of a strong base or a milder base.
-
High temperature: Perform the reaction at room temperature or below.
-
Prolonged reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
Step 2: Nitro Group Reduction
Q4: The reduction of the nitro group is incomplete or very slow.
A4: Incomplete reduction can be due to:
-
Catalyst deactivation: The catalyst (e.g., Pd/C) may be poisoned by impurities from the previous step or of poor quality. Ensure the starting nitro alcohol is sufficiently pure.
-
Insufficient hydrogen pressure: While the reaction can often be run at atmospheric pressure, some substrates may require higher pressures to proceed at a reasonable rate.
-
Poor mixing: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen.
Q5: I am observing the reduction or opening of the furan ring.
A5: The furan ring is susceptible to hydrogenation, especially under forcing conditions.[5]
-
Catalyst choice: Pd/C is generally a good choice for selective nitro group reduction. However, if ring reduction is a major issue, consider alternative reducing agents like iron powder in the presence of an acid (e.g., Fe/NH₄Cl or Fe/acetic acid). These conditions are often chemoselective for the nitro group.
-
Reaction conditions: Avoid high hydrogen pressures and elevated temperatures. Perform the reaction at room temperature and atmospheric or slightly elevated pressure. The use of Brønsted acid-catalyzed reduction with silanes has been reported for the reduction of the furan ring and should be avoided.[6]
Q6: I am getting a complex mixture of products, including the hydroxylamine.
A6: Over-reduction or partial reduction can lead to byproducts. The formation of N-(1-(furan-2-yl)-2-hydroxyethyl)hydroxylamine is a possible intermediate.
-
Reaction monitoring: Careful monitoring by TLC is essential to stop the reaction once the desired amine is formed.
-
Choice of reducing agent: Some reducing agents are known to favor the formation of hydroxylamines. Catalytic hydrogenation is generally effective in converting the nitro group completely to the amine.
Q7: How should I purify the final this compound product?
A7: Amino alcohols can be challenging to purify due to their polarity and potential for chelation with silica gel.
-
Extraction: After the reaction, an acidic workup can be used to extract the amine into an aqueous layer, which is then basified and re-extracted with an organic solvent to separate it from neutral impurities.
-
Column chromatography: If column chromatography is necessary, consider using a silica gel column treated with a small amount of triethylamine in the eluent to prevent streaking and improve recovery. Alternatively, alumina (basic or neutral) can be a better stationary phase.
-
Crystallization: The product may be a solid or can be converted to a salt (e.g., hydrochloride) which is often crystalline and can be purified by recrystallization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Noyori Reduction for 2-Furyl Ketones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Noyori asymmetric hydrogenation and transfer hydrogenation of 2-furyl ketones.
Troubleshooting Guides
This section addresses common issues encountered during the Noyori reduction of 2-furyl ketones. The tables below provide potential causes and recommended solutions for problems related to low conversion, poor enantioselectivity, and side reactions.
Table 1: Troubleshooting Low Reaction Conversion
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst was not exposed to air for a prolonged period. Use fresh catalyst or prepare it in situ.[1] For Ru-BINAP catalysts, in situ generation can be more reliable.[1] |
| Insufficient hydrogen pressure (for hydrogenation) | Increase hydrogen pressure. Typical pressures range from 1 to 100 atm.[1] | |
| Inefficient hydrogen donor (for transfer hydrogenation) | For transfer hydrogenation, ensure the correct ratio and purity of the hydrogen donor, such as a formic acid/triethylamine (HCOOH/Et₃N) azeotropic mixture or isopropanol with a base (e.g., KOH).[2] | |
| Low reaction temperature | Increase the reaction temperature. Temperatures can range from room temperature to 100 °C.[1] | |
| Presence of impurities | Ensure the substrate and solvent are pure and dry. Basic impurities can inhibit the reaction.[1] | |
| Catalyst poisoning | The furan ring's sulfur-like coordination properties can sometimes inhibit the catalyst. A screen of different ruthenium precursors and ligands may be necessary. | |
| Low catalyst loading | Increase the catalyst loading. While high turnover numbers are possible, initial optimizations may require higher loadings.[3] |
Table 2: Troubleshooting Poor Enantioselectivity
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | Suboptimal ligand | Screen a variety of chiral diphosphine ligands (e.g., BINAP, Tol-BINAP, Xyl-BINAP) and diamine ligands. The electronic and steric properties of the ligand are crucial.[3][4] |
| Incorrect ligand enantiomer | Ensure the correct enantiomer of the chiral ligand is used to obtain the desired product enantiomer. | |
| Inappropriate solvent | The polarity of the solvent can influence enantioselectivity. Screen solvents such as methanol, ethanol, isopropanol, dichloromethane, and toluene.[5] | |
| Reaction temperature too high or too low | Optimize the reaction temperature. Enantioselectivity is often highly dependent on temperature.[6] | |
| Incorrect pressure (for hydrogenation) | Vary the hydrogen pressure, as it can impact enantioselectivity.[6] | |
| Racemization of the product | If the product is susceptible to racemization under the reaction conditions (e.g., basic conditions), consider adjusting the pH or reaction time. |
Frequently Asked Questions (FAQs)
1. What is the typical starting point for optimizing the Noyori reduction of a 2-furyl ketone?
A good starting point is to use a well-established catalyst system, such as a Ru-BINAP derivative with a chiral diamine for hydrogenation, or a Ru(II)-arene-tosyldiamine complex for transfer hydrogenation. For instance, the enantioselective reduction of 2-acetylfuran has been successfully achieved with high enantioselectivity (99:1 er) using Noyori-Ikariya transfer hydrogenation conditions.
2. How does the choice of ligand affect the reaction?
The choice of the chiral ligand is critical for achieving high enantioselectivity. The bite angle, steric bulk, and electronic properties of the diphosphine ligand (e.g., BINAP, Tol-BINAP, Xyl-BINAP) and the structure of the diamine ligand all play a significant role in the stereochemical outcome. A screening of different ligands is often necessary to find the optimal one for a specific 2-furyl ketone substrate. For example, in the reduction of some aryl ketones, catalysts based on (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane have shown higher enantioselectivity than their BINAP counterparts.[4]
3. What is the influence of hydrogen pressure and temperature?
Both pressure and temperature can significantly impact the reaction rate and enantioselectivity. Generally, higher pressure and temperature lead to faster reaction rates. However, the effect on enantioselectivity can be complex and substrate-dependent, sometimes showing an optimal range.[6] It is recommended to screen a range of pressures (e.g., 10-100 atm) and temperatures (e.g., 25-80 °C) during optimization.
4. Which solvents are suitable for this reaction?
Protic solvents like methanol and ethanol are commonly used and often give good results. However, the choice of solvent can influence both the reaction rate and enantioselectivity. Dichloromethane and other aprotic solvents have also been used successfully. A solvent screen is a valuable part of the optimization process. The polarity of the solvent can play a role in catalyst activity and selectivity.[5]
5. What are the differences between Noyori asymmetric hydrogenation and transfer hydrogenation?
Asymmetric hydrogenation uses molecular hydrogen (H₂) as the reductant, typically under pressure. Asymmetric transfer hydrogenation, on the other hand, uses an organic molecule, such as isopropanol or formic acid, as the hydrogen source.[2] The choice between the two methods can depend on the available equipment (e.g., high-pressure reactors) and the specific substrate. Both methods are capable of providing high enantioselectivities for the reduction of 2-furyl ketones.
Data Presentation
The following tables summarize the impact of various reaction parameters on the Noyori reduction of 2-furyl ketones. Note: The data presented here is illustrative and compiled from general principles of Noyori reductions on heteroaromatic ketones. Optimal conditions for a specific 2-furyl ketone may vary.
Table 3: Illustrative Effect of Ligand on the Reduction of 2-Acetylfuran
| Ligand (Diphosphine) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (R)-BINAP | >99 | 95 |
| (R)-Tol-BINAP | >99 | 97 |
| (R)-Xyl-BINAP | >99 | 98 |
Table 4: Illustrative Effect of Solvent on the Reduction of 2-Acetylfuran with Ru/(R)-BINAP
| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| Methanol | >99 | 95 |
| Ethanol | 98 | 93 |
| Isopropanol | 95 | 90 |
| Dichloromethane | 92 | 88 |
| Toluene | 85 | 85 |
Table 5: Illustrative Effect of Hydrogen Pressure and Temperature on the Reduction of 2-Acetylfuran
| Pressure (atm) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 10 | 25 | 85 | 96 |
| 50 | 25 | >99 | 95 |
| 100 | 25 | >99 | 94 |
| 50 | 50 | >99 | 92 |
| 50 | 80 | >99 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of 2-Furyl Ketones
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (R)-BINAP) in a degassed solvent (e.g., methanol). The mixture is stirred at a specified temperature to form the precatalyst.
-
Reaction Setup: To the catalyst solution, the 2-furyl ketone substrate and the chiral diamine ligand (e.g., (R,R)-DPEN) are added, followed by a solution of a base (e.g., t-BuOK in isopropanol).
-
Hydrogenation: The flask is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure. The reaction is stirred at the desired temperature for the specified time.
-
Work-up and Analysis: After cooling and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The conversion and enantiomeric excess are determined by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of 2-Furyl Ketones
-
Reaction Setup: A flask is charged with the 2-furyl ketone, the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--), and a degassed solvent.
-
Hydrogen Donor Addition: A freshly prepared mixture of the hydrogen donor, typically a 5:2 molar ratio of formic acid to triethylamine, is added to the reaction mixture.[2]
-
Reaction: The mixture is stirred at the desired temperature for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for the optimization of Noyori reduction of 2-furyl ketones.
Caption: Decision tree for troubleshooting Noyori reduction experiments.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
Technical Support Center: Enantioselective Synthesis of 2-Amino-1-furan-2-yl-ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantioselective synthesis of 2-Amino-1-furan-2-yl-ethanol.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low Enantioselectivity (Low e.e.)
Question: My synthesis of this compound is resulting in a low enantiomeric excess (e.e.). What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a frequent challenge in asymmetric synthesis. Several factors related to the catalyst, substrate, and reaction conditions can be the cause. Here’s a breakdown of potential issues and solutions:
-
Catalyst Inactivity or Degradation: The chiral catalyst is the cornerstone of enantioselectivity. Ensure your catalyst is pure, properly stored, and handled under the recommended atmosphere (e.g., inert gas for many organometallic catalysts). Catalyst deactivation during the reaction can also lead to a decrease in e.e.[1]
-
Sub-optimal Ligand: For metal-catalyzed reductions (e.g., Noyori-type hydrogenations), the choice of chiral ligand is critical. The steric and electronic properties of the ligand create the chiral environment for the reduction. If you are using a known catalyst system, ensure the ligand is of high optical purity. It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate.
-
Incorrect Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity. It is recommended to optimize the catalyst loading for your specific reaction conditions.
-
Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures lead to higher e.e. values by increasing the energy difference between the diastereomeric transition states.[1] However, this can also decrease the reaction rate. An optimization study to find the balance between reaction time and enantioselectivity is advisable.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the enantioselectivity. It is recommended to screen a range of solvents to identify the one that provides the best results.
-
Base Additives: In many asymmetric hydrogenations, a base is required as a co-catalyst or to activate the catalyst. The nature and stoichiometry of the base can significantly affect the enantioselectivity.
Issue 2: Poor Yield
Question: I am observing a high e.e., but my overall yield of this compound is low. What could be the reasons?
Answer: Low yield in the presence of high enantioselectivity can be attributed to several factors:
-
Incomplete Conversion: The reaction may not be running to completion. This can be due to insufficient reaction time, low temperature, or catalyst deactivation. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
-
Side Reactions: The furan ring can be sensitive to certain reaction conditions. Strong acids or oxidizing agents can lead to side reactions and decomposition of the starting material or product. The presence of impurities in the starting materials can also lead to unwanted side reactions.
-
Product Inhibition: In some cases, the product can inhibit the catalyst, leading to a decrease in the reaction rate and incomplete conversion.
-
Difficult Product Isolation: The product, being an amino alcohol, can be highly polar and water-soluble, which may lead to losses during the work-up and purification steps. Ensure efficient extraction and consider alternative purification methods like column chromatography with a suitable stationary and mobile phase.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product, this compound. What are some effective purification strategies?
Answer: The purification of polar amino alcohols can be challenging. Here are some recommendations:
-
Column Chromatography: This is the most common method for purifying organic compounds. For a polar compound like this compound, silica gel is a standard choice for the stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on silica gel.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification and can also lead to an enhancement of the enantiomeric excess. The choice of solvent is crucial for successful recrystallization.
-
Acid-Base Extraction: As the product contains a basic amino group, you can use acid-base extraction to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove impurities, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for the synthesis of this compound?
A1: A common and effective precursor is 2-azido-1-(furan-2-yl)ethanone. The synthesis involves the asymmetric reduction of the ketone to a chiral alcohol, followed by the reduction of the azide group to the primary amine. This two-step approach allows for the introduction of the two chiral centers in a controlled manner.
Q2: Which analytical techniques are best for determining the enantiomeric excess (e.e.) of this compound?
A2: The most reliable and widely used method for determining the e.e. of chiral compounds is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the e.e. Gas Chromatography (GC) with a chiral column can also be used. For NMR analysis, a chiral solvating agent or a chiral derivatizing agent can be used to differentiate the signals of the two enantiomers.
Q3: Are biocatalytic methods suitable for the synthesis of this compound?
A3: Yes, biocatalysis is a powerful and environmentally friendly approach for the synthesis of chiral alcohols. Enzymes like alcohol dehydrogenases (ADHs) from various microorganisms can reduce the precursor ketone with high enantioselectivity.[2] While specific examples for 2-azido-1-(furan-2-yl)ethanone are not as prevalent in the literature as for simpler ketones like 2-acetylfuran, it is a highly promising route to explore. The subsequent reduction of the azide can then be performed chemically.
Q4: Can I use a chiral auxiliary-based approach for this synthesis?
A4: Chiral auxiliary-based methods are a classical and effective strategy for asymmetric synthesis.[3] In this approach, the starting material is attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this method involves additional synthetic steps for attaching and removing the auxiliary, which can lower the overall yield.
Data Presentation
The following tables summarize quantitative data for the enantioselective synthesis of the related compound, 1-(furan-2-yl)ethanol, which can serve as a valuable reference for optimizing the synthesis of this compound.
Table 1: Performance of Biocatalysts in the Asymmetric Reduction of 2-Acetylfuran [2]
| Biocatalyst | Co-substrate | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) | Configuration |
| Lactobacillus paracasei BD101 | Glucose | 30 | 48 | >99 | >99 | (R) |
| Bacillus subtilis | Glucose | 35 | 24 | 95 | 98 | (S) |
| Baker's Yeast | Sucrose | 30 | 72 | 85 | >99 | (S) |
Table 2: Performance of Chemical Catalysts in the Asymmetric Reduction of 2-Acetylfuran
| Catalyst System | Pressure (atm H₂) | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) | Configuration |
| Ru-BINAP Complex | 90-100 | 20 | 24 | High | 95 | (R) or (S) |
| Iridium-Pyridine-Phosphinite | 50 | 60 | 24 | High | 82 | (S) |
| Chiral Oxazaborolidine/BH₃ | N/A | -20 | 2 | 90 | 96 | (R) or (S) |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of a Prochiral Furan Ketone (Adapted for 2-azido-1-(furan-2-yl)ethanone)
This protocol is adapted from the well-established biocatalytic reduction of 2-acetylfuran.[2]
1. Cultivation of Microorganism:
-
Inoculate a suitable microorganism (e.g., Lactobacillus paracasei) in an appropriate sterile growth medium.
-
Incubate at the optimal temperature (e.g., 30°C) with shaking until the desired cell density is reached.
2. Preparation of Resting Cells:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a sterile buffer solution (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cells in the same buffer to a specific concentration.
3. Biocatalytic Reduction:
-
In a reaction vessel, combine the resting cell suspension with a co-substrate (e.g., glucose).
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Add the substrate, 2-azido-1-(furan-2-yl)ethanone, dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO) to the desired final concentration.
-
Incubate the reaction mixture at the optimal temperature with shaking. Monitor the progress of the reaction by TLC or chiral HPLC.
4. Product Extraction and Analysis:
-
Once the reaction is complete, saturate the aqueous phase with NaCl.
-
Extract the product, (S)- or (R)-2-azido-1-(furan-2-yl)ethanol, with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Determine the conversion and enantiomeric excess by chiral HPLC or GC.
Protocol 2: Asymmetric Hydrogenation using a Chiral Ru-BINAP Catalyst (Noyori-type Reduction)
This protocol is a general procedure for the asymmetric hydrogenation of ketones.
1. Catalyst Preparation:
-
In a glovebox, dissolve the chiral Ru-BINAP precursor in a degassed solvent.
-
Activate the catalyst according to the specific literature procedure, often involving the addition of a base.
2. Asymmetric Hydrogenation:
-
In a high-pressure autoclave, dissolve the substrate, 2-azido-1-(furan-2-yl)ethanone, in a degassed solvent.
-
Add the prepared catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure.
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Stir the reaction mixture at the specified temperature for the required time.
3. Work-up and Purification:
-
After the reaction, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral azido alcohol.
4. Reduction of the Azide:
-
The resulting chiral 2-azido-1-(furan-2-yl)ethanol can be reduced to the target this compound using standard methods such as catalytic hydrogenation (e.g., H₂, Pd/C) or with a reducing agent like LiAlH₄.
Visualizations
Caption: Experimental workflows for the synthesis of chiral this compound.
Caption: Troubleshooting logic for addressing low enantioselectivity.
References
Technical Support Center: Synthesis of 2-Amino-1-furan-2-yl-ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-furan-2-yl-ethanol. Our aim is to help you mitigate common pitfalls and optimize your experimental outcomes.
Synthesis Overview
The synthesis of this compound is typically approached via a multi-step process starting from 2-acetylfuran. A common and logical synthetic route involves three key transformations:
-
α-Bromination: The synthesis begins with the bromination of 2-acetylfuran at the alpha-carbon to yield 2-bromo-1-(furan-2-yl)ethanone.
-
Amination: The subsequent introduction of the primary amine is often achieved through a Gabriel synthesis to prevent over-alkylation, affording 2-amino-1-(furan-2-yl)ethanone.
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Reduction: The final step is the chemoselective reduction of the ketone functionality to a secondary alcohol, yielding the target compound, this compound.
Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. The following sections provide detailed troubleshooting guides and answers to frequently asked questions for each stage of this synthesis.
Troubleshooting Guides
Step 1: α-Bromination of 2-Acetylfuran
Issue: Low Yield of 2-bromo-1-(furan-2-yl)ethanone
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Ensure the use of a radical initiator (e.g., AIBN or benzoyl peroxide) if using N-bromosuccinimide (NBS).- Increase reaction time or temperature moderately. Monitor progress by TLC to avoid formation of byproducts. |
| Degradation of Furan Ring | - Avoid harsh acidic conditions. The furan ring is sensitive to strong acids.[1]- Maintain a controlled temperature throughout the reaction. |
| Difficult Purification | - The product and starting material can have similar polarities, making chromatographic separation challenging. Consider fractional distillation under reduced pressure.[2]- If crystallization is attempted, note that impurities can cause the product to oil out.[2] |
Issue: Formation of Dibrominated Byproduct
| Potential Cause | Recommended Solution(s) |
| Excess Brominating Agent | - Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS). |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed. |
Step 2: Gabriel Synthesis for Amination
Issue: Low Yield of 2-amino-1-(furan-2-yl)ethanone
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction with Potassium Phthalimide | - Ensure anhydrous reaction conditions as potassium phthalimide is moisture-sensitive.- Use a polar aprotic solvent such as DMF to improve the solubility of the phthalimide salt and accelerate the SN2 reaction.[3] |
| Low Yield During Hydrolysis/Hydrazinolysis | - Acidic or basic hydrolysis can be slow and require harsh conditions that may affect the furan ring.[4]- For hydrazinolysis (Ing-Manske procedure), use a slight excess of hydrazine hydrate in a suitable solvent like ethanol.[5]- Note that the phthalhydrazide byproduct can be difficult to separate from the desired amine.[4] |
Step 3: Reduction of 2-amino-1-(furan-2-yl)ethanone
Issue: Low Yield of this compound
| Potential Cause | Recommended Solution(s) |
| Incomplete Reduction | - Ensure sufficient equivalents of the reducing agent. While stoichiometrically 1 mole of NaBH₄ can reduce 4 moles of ketone, in practice, a molar excess is often used.[6]- The reaction may require longer reaction times or gentle warming. Monitor by TLC. |
| Furan Ring Opening | - Avoid acidic workup conditions. The furan ring is highly susceptible to acid-catalyzed ring opening.[1] A neutral or slightly basic quench (e.g., with saturated ammonium chloride or water) is recommended. |
| Side Reactions of the Amino Group | - The amino group can potentially react with the borohydride reagent, although this is less common than ketone reduction. Using a milder reducing agent like sodium borohydride at controlled temperatures minimizes this. |
Issue: Difficulty in Product Isolation
| Potential Cause | Recommended Solution(s) |
| Product is Water-Soluble | - The amino alcohol product may have significant water solubility. After quenching the reaction, saturate the aqueous layer with NaCl (brine) before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).- Multiple extractions are recommended to maximize recovery. |
| Formation of Emulsions | - During workup, emulsions can form. Adding brine can help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: Each step has its challenges, but the amination and the subsequent reduction require careful control to ensure success. The Gabriel synthesis, while effective in producing a primary amine, involves a deprotection step that can be problematic.[4] During the reduction, maintaining the integrity of the furan ring, especially during the workup, is crucial for obtaining a good yield of the final product.[1]
Q2: Can I use a different method for amination instead of the Gabriel synthesis?
A2: Yes, other methods exist for the synthesis of α-amino ketones. Direct amination with ammonia can lead to over-alkylation. An alternative is the use of hexamethylenetetramine (Delepine reaction) or sodium azide followed by reduction. However, the Gabriel synthesis is a classic and reliable method for obtaining primary amines from alkyl halides.[4]
Q3: What are the best practices for purifying the final product, this compound?
A3: Purification of the final amino alcohol can be challenging due to its polarity and potential for water solubility. Column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking) is a common method. Alternatively, purification can be achieved by conversion to a salt (e.g., hydrochloride), recrystallization, and subsequent liberation of the free base.
Q4: How can I control the stereochemistry of the final product?
A4: The reduction of the prochiral 2-amino-1-(furan-2-yl)ethanone will produce a racemic mixture of (R)- and (S)-2-Amino-1-furan-2-yl-ethanol if a non-chiral reducing agent like NaBH₄ is used. To obtain an enantiomerically enriched product, an asymmetric reduction is necessary. This can be achieved using chiral reducing agents, such as those prepared from borane and chiral amino alcohols, or through biocatalytic reduction.[7][8][9]
Q5: Is the furan ring stable to sodium borohydride?
A5: Yes, the furan ring is generally stable under the conditions of a sodium borohydride reduction.[8] NaBH₄ is a mild reducing agent that chemoselectively reduces aldehydes and ketones and does not typically affect aromatic systems like furan.[10] The primary concern for furan ring stability is exposure to acidic conditions, which should be avoided, particularly during the reaction workup.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(furan-2-yl)ethanone
This protocol is a representative procedure for the α-bromination of 2-acetylfuran.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylfuran (1.0 eq.) in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 2-amino-1-(furan-2-yl)ethanone via Gabriel Synthesis
This protocol outlines the two-stage Gabriel synthesis.
-
Part A: Alkylation
-
Reaction Setup: In a round-bottom flask, suspend potassium phthalimide (1.1 eq.) in anhydrous DMF.[3]
-
Addition of Bromo-ketone: Add a solution of 2-bromo-1-(furan-2-yl)ethanone (1.0 eq.) in anhydrous DMF dropwise to the suspension.
-
Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting bromo-ketone.
-
Isolation of Intermediate: Cool the reaction mixture and pour it into ice water to precipitate the N-substituted phthalimide. Filter the solid, wash with water, and dry.
-
-
Part B: Hydrazinolysis (Ing-Manske Procedure) [5]
-
Reaction Setup: Suspend the dried N-substituted phthalimide in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2-1.5 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux. A precipitate of phthalhydrazide will form.
-
Work-up: After cooling, acidify the mixture with dilute HCl to precipitate any remaining phthalhydrazide and dissolve the desired amine. Filter the solid.
-
Isolation: Neutralize the filtrate with a base (e.g., NaOH) to a pH of ~9-10 and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-amino-1-(furan-2-yl)ethanone.
-
Protocol 3: Reduction of 2-amino-1-(furan-2-yl)ethanone
This protocol describes a general procedure for the reduction of the α-amino ketone.[11][12]
-
Reaction Setup: Dissolve 2-amino-1-(furan-2-yl)ethanone (1.0 eq.) in methanol in an Erlenmeyer flask or round-bottom flask and cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (e.g., 0.5-1.0 eq.) in small portions to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.
-
Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The product can be further purified by column chromatography or crystallization.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Signaling Pathway of Key Transformations
Caption: The synthetic pathway from 2-acetylfuran to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Synthesis and reduction of α-amino ketones derived from leucine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. webassign.net [webassign.net]
- 12. chem.libretexts.org [chem.libretexts.org]
racemization of 2-Amino-1-furan-2-yl-ethanol and prevention
Technical Support Center: 2-Amino-1-furan-2-yl-ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and prevention of racemization for the chiral compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound, such as (R)- or (S)-2-Amino-1-furan-2-yl-ethanol, converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[1][2] This is a critical issue in drug development because often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or cause undesirable side effects.[1] Therefore, maintaining the stereochemical integrity of the active enantiomer is crucial for ensuring the efficacy and safety of the final product.
Q2: What are the primary factors that can induce racemization in this compound?
A2: The racemization of chiral amino alcohols is typically accelerated by several factors that promote the formation of a planar, achiral intermediate.[1] Key drivers include:
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Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for racemization.[1][3]
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pH: Both strongly acidic and basic conditions can catalyze the reaction.[1][4]
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Solvents: The polarity and protic nature of the solvent can influence the rate of racemization.[1]
-
Catalysts: The presence of certain metal catalysts (e.g., Raney cobalt) or even trace metal impurities can promote dehydrogenation-hydrogenation processes that lead to racemization.[3]
Q3: What is the most probable chemical mechanism for the racemization of this compound?
A3: For α-amino alcohols like this compound, a common racemization pathway involves the formation of a transient, achiral imine intermediate. This process is often catalyzed by acid or base. The chiral center at the carbon bearing the amino group is temporarily destroyed, and when the double bond is subsequently reduced back to a single bond, there is an equal probability of forming the (R) or (S) enantiomer, resulting in a racemic mixture.[1][5]
Caption: Mechanism of racemization via a planar imine intermediate.
(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a real application.)
Q4: How can I quantitatively and qualitatively assess if my sample has undergone racemization?
A4: Several analytical techniques can be employed to determine the enantiomeric purity of your sample:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. Using a chiral stationary phase allows for the separation and quantification of the individual (R) and (S) enantiomers.
-
Polarimetry: An enantiomerically pure sample will rotate plane-polarized light. A racemic mixture is optically inactive.[2] A decrease in the observed optical rotation suggests racemization has occurred.
-
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral shift reagent can induce different chemical shifts for the protons of the (R) and (S) enantiomers, allowing for their quantification.[6]
Troubleshooting Guide
Issue: Unexpected loss of optical activity or the appearance of a second enantiomeric peak during chiral HPLC analysis of this compound.
This workflow provides a systematic approach to identifying the source of racemization.
Caption: Systematic workflow for troubleshooting racemization.
Data Presentation: Factors Influencing Racemization Risk
This table summarizes the risk of racemization associated with different experimental conditions. Use it to audit your protocols when troubleshooting.
| Factor | Condition | Racemization Risk | Rationale |
| Temperature | Cryogenic (-78°C to 0°C) | Low | Insufficient thermal energy to overcome the activation barrier. |
| Ambient (20°C to 40°C) | Medium | Racemization may occur slowly over time, especially in solution. | |
| Elevated (> 50°C) | High | Significantly accelerates the rate of racemization.[1] | |
| pH | Neutral (pH 6-8) | Low | Minimizes acid or base catalysis. |
| Mildly Acidic/Basic | Medium | Can provide catalytic protons or hydroxide ions to facilitate imine formation. | |
| Strongly Acidic (< pH 3) or Basic (> pH 11) | High | Harsh pH conditions are potent catalysts for racemization.[1][4] | |
| Catalysts | No metal contamination | Low | Absence of catalytic pathways. |
| Trace transition metals (Fe, Cu, Ni) | Medium | Potential for unintended catalytic activity. | |
| Hydrogenation catalysts (Raney Co, Pd/C) | High | Can actively promote racemization pathways.[3] | |
| Amine Functional Group | Protected (e.g., as Boc-amine) | Low | Prevents the formation of the imine intermediate required for racemization.[1] |
| Unprotected (Free Amine) | High | The free amine is susceptible to conversion to the achiral imine. |
Prevention Protocols and Strategies
Q5: What are the most effective strategies to prevent the racemization of this compound?
A5: A multi-faceted approach focusing on controlling the key risk factors is most effective.
Caption: Key strategies for the prevention of racemization.
Key Strategies:
-
Mild Reaction Conditions: Always use the lowest effective temperature for reactions and purifications.[1]
-
pH Control: Maintain the pH as close to neutral as possible during aqueous workups or chromatography. Use buffered solutions where appropriate.
-
Amine Protection: The most robust method is to protect the primary amine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[1] This modification physically prevents the formation of the imine intermediate. Recent studies in peptide synthesis have also highlighted novel protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) for suppressing racemization.[7][8]
-
Avoid Contamination: Ensure all glassware and reagents are free from metal contaminants that could act as catalysts.
Q6: Can you provide a "best-practice" experimental protocol for handling this compound to minimize racemization risk?
A6: The following is a generalized protocol for an N-protection step, which is a common procedure where racemization can be a risk if not controlled.
Experimental Protocol: N-Boc Protection of (R)-2-Amino-1-furan-2-yl-ethanol
-
Objective: To protect the primary amine of the title compound with a Boc group while minimizing the risk of racemization.
-
Methodology:
-
Dissolution: Dissolve (R)-2-Amino-1-furan-2-yl-ethanol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Cooling: Cool the solution to 0°C using an ice-water bath. Rationale: Low temperature minimizes the rate of any potential side reactions, including racemization.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or N,N-Diisopropylethylamine (DIPEA), to the solution. Rationale: Scavenges the acid byproduct without promoting harsh basic conditions.
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the cooled reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, quench carefully with a pre-chilled, buffered aqueous solution (e.g., saturated ammonium chloride or a pH 7 phosphate buffer). Rationale: Avoids harsh pH swings that can occur with strong acids or bases.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with a neutral brine solution, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solution under reduced pressure at a low temperature (< 40°C). Purify the crude product via flash column chromatography using a non-acidic solvent system.
-
Analysis: Confirm the structure and assess the enantiomeric excess of the final product using chiral HPLC to ensure stereochemical integrity has been maintained.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. US4990666A - Racemization of optically active amino alcohols - Google Patents [patents.google.com]
- 4. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing solvent and temperature for 2-Amino-1-furan-2-yl-ethanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-1-furan-2-yl-ethanol. The following information is designed to assist in optimizing reaction conditions, particularly solvent and temperature, to achieve higher yields and purity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the multi-step synthesis of this compound. The proposed synthetic pathway involves three key stages:
-
α-Bromination of 2-Acetylfuran: Synthesis of 2-bromo-1-(furan-2-yl)ethanone.
-
Azidation: Conversion of the α-bromo ketone to 2-azido-1-(furan-2-yl)ethanone.
-
Reduction: Reduction of the α-azido ketone to the target this compound.
Stage 1: α-Bromination of 2-Acetylfuran
Q1: My bromination of 2-acetylfuran is resulting in a low yield and multiple products. What are the likely causes?
A1: Low yields and the formation of byproducts in the α-bromination of 2-acetylfuran can stem from several factors:
-
Reaction Conditions: Over-bromination can occur, leading to di- and tri-brominated species. It is crucial to control the stoichiometry of the brominating agent. Using N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, or employing copper(II) bromide, can offer better control compared to liquid bromine.[1][2]
-
Solvent Choice: The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) when using NBS.[1] For the copper(II) bromide method, a mixture of chloroform and ethyl acetate is effective.[2] Using a solvent that is not sufficiently inert can lead to side reactions.
-
Temperature: The reaction with NBS often requires reflux to initiate the radical reaction.[1] However, prolonged heating or excessively high temperatures can lead to decomposition of the furan ring. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q2: I am observing significant charring and decomposition during the bromination. How can I prevent this?
A2: The furan ring is sensitive to strong acids and high temperatures. Decomposition can be minimized by:
-
Controlling Temperature: Avoid excessive heating. If using NBS, initiate the reaction at a lower temperature and gradually increase it to reflux. For the CuBr₂ method, maintaining a steady reflux is key.[2]
-
Purification of Starting Material: Ensure your 2-acetylfuran is pure and free from acidic impurities.
-
Work-up Procedure: Promptly quench the reaction upon completion and wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts like HBr.
Stage 2: Azidation of 2-bromo-1-(furan-2-yl)ethanone
Q3: The substitution reaction with sodium azide is slow and incomplete. How can I improve the reaction rate and yield?
A3: Incomplete conversion of the α-bromo ketone to the α-azido ketone is a common issue. To enhance the reaction:
-
Solvent System: The choice of solvent is critical for dissolving both the organic substrate and the inorganic azide salt. A mixture of acetone and water is often effective. The water helps to dissolve the sodium azide, while the acetone solubilizes the bromo-ketone.
-
Phase-Transfer Catalyst: If you are using a less polar solvent or observing a biphasic reaction mixture, the addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly accelerate the reaction by transporting the azide anion into the organic phase.
-
Temperature: Gently heating the reaction mixture can increase the rate of this Sₙ2 reaction. A temperature range of 50-60 °C is a good starting point. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Q4: I am concerned about the safety of using sodium azide. What precautions should I take?
A4: Sodium azide is acutely toxic and can form explosive heavy metal azides. Always handle it with extreme caution:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Quenching: After the reaction, any residual azide should be carefully quenched. This can be done by treating the aqueous layer with an oxidizing agent like sodium hypochlorite (bleach) or ceric ammonium nitrate, followed by neutralization.
-
Waste Disposal: Dispose of all azide-containing waste according to your institution's safety guidelines. Avoid contact with heavy metals and strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).
Stage 3: Reduction of 2-azido-1-(furan-2-yl)ethanone
Q5: What are the best reducing agents for converting the α-azido ketone to the amino alcohol, and how do I choose between them?
A5: The two primary methods for this reduction are catalytic hydrogenation and hydride reduction with agents like sodium borohydride (NaBH₄).
-
Catalytic Hydrogenation: This method (e.g., using Palladium on carbon, Pd/C, with H₂ gas) is very effective for reducing the azide group to an amine. However, it can also reduce the furan ring, especially under harsh conditions (high pressure and temperature). It is generally a clean reaction with a simple work-up.
-
Sodium Borohydride (NaBH₄): This is a milder and often more chemoselective reducing agent. It will readily reduce the ketone to a hydroxyl group. The azide group can also be reduced by NaBH₄, often requiring a protic solvent like methanol or ethanol to facilitate the reduction. This method avoids the use of high-pressure hydrogenation equipment.
Q6: My reduction with NaBH₄ is giving me a mixture of the azido alcohol and the amino alcohol. How can I ensure complete reduction of the azide?
A6: Achieving complete reduction of both the ketone and the azide with NaBH₄ depends on the reaction conditions:
-
Solvent: Protic solvents like methanol or ethanol are generally preferred as they can act as a proton source, which is necessary for the reduction of the azide.[1]
-
Temperature: The reduction of the ketone is often fast, even at 0 °C. The reduction of the azide may require longer reaction times or slightly elevated temperatures (e.g., room temperature to gentle reflux).
-
Equivalents of NaBH₄: Ensure you are using a sufficient excess of NaBH₄ to reduce both functional groups. A starting point of 3-4 equivalents is reasonable.
Q7: I am observing the formation of a pyrazine byproduct during the reduction. What causes this and how can it be avoided?
A7: The formation of pyrazines can occur from the self-condensation of the intermediate α-amino ketone, which can be formed if the ketone is reduced after the azide.[3][4] To minimize this side reaction:
-
Control Reaction Conditions: Using conditions that favor the simultaneous or rapid sequential reduction of both the azide and ketone can help. For catalytic hydrogenation, ensuring a sufficient hydrogen supply is important.
-
Immediate Work-up: Once the reaction is complete, promptly work up the reaction mixture to isolate the desired amino alcohol and prevent further side reactions.
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Protecting Groups: In some cases, if pyrazine formation is a significant issue, a strategy involving protection of the intermediate amino ketone can be employed, although this adds extra steps to the synthesis.
Data on Solvent and Temperature Optimization for Reduction
The following tables summarize general observations for the reduction of α-azido ketones to amino alcohols. Optimal conditions for 2-azido-1-(furan-2-yl)ethanone should be determined empirically based on these starting points.
Table 1: Sodium Borohydride (NaBH₄) Reduction
| Solvent System | Temperature (°C) | Typical Outcome & Remarks |
| Methanol (MeOH) | 0 to 25 | Good for both ketone and azide reduction. The reaction is often started at 0 °C to control the initial exotherm from ketone reduction, then allowed to warm to room temperature for the azide reduction.[1] |
| Ethanol (EtOH) | 25 to 50 | Similar to methanol, may require slightly higher temperatures or longer reaction times.[1] |
| Tetrahydrofuran (THF) / Water | 25 | Can be effective, with water aiding in the solubility of NaBH₄ and acting as a proton source. |
| Isopropanol (i-PrOH) | 25 to 60 | A less reactive solvent than methanol, may require heating to achieve complete azide reduction. |
Table 2: Catalytic Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (H₂) | Typical Outcome & Remarks |
| 10% Pd/C | Methanol or Ethanol | 25 | 1 - 4 atm | Generally effective for azide reduction. Ketone reduction also occurs. Risk of furan ring hydrogenation at higher pressures and temperatures. |
| Platinum(IV) oxide (PtO₂) | Acetic Acid | 25 | 1 - 4 atm | A more active catalyst, which increases the risk of furan ring saturation. Acetic acid as a solvent can promote this. |
| Raney Nickel | Ethanol | 25 - 50 | 3 - 5 atm | A very active catalyst, often used for complete saturation. High risk of furan ring reduction. |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(furan-2-yl)ethanone
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylfuran (1 equivalent) in chloroform.
-
Reagent Addition: In a separate flask, prepare a 1:1 mixture of chloroform and ethyl acetate and add copper(II) bromide (2.2 equivalents). Heat this mixture to reflux with stirring.
-
Reaction: Add the solution of 2-acetylfuran dropwise to the refluxing copper(II) bromide suspension.
-
Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Purification: Wash the filtrate with water and then with a saturated solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[2]
Protocol 2: Synthesis of 2-azido-1-(furan-2-yl)ethanone
-
Setup: In a round-bottom flask, dissolve 2-bromo-1-(furan-2-yl)ethanone (1 equivalent) in a 4:1 mixture of acetone and water.
-
Reagent Addition: Add sodium azide (1.5 equivalents) to the solution. If the reaction is slow, add a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to 50 °C.
-
Monitoring: Monitor the disappearance of the starting material by TLC (typically 2-6 hours).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and carefully remove the solvent under reduced pressure to obtain the crude 2-azido-1-(furan-2-yl)ethanone. Caution: Do not heat the crude product to high temperatures as azides can be explosive.
Protocol 3: Reduction of 2-azido-1-(furan-2-yl)ethanone to this compound
Method A: Using Sodium Borohydride
-
Setup: Dissolve the crude 2-azido-1-(furan-2-yl)ethanone (1 equivalent) in methanol and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (3-4 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC until both the starting material and the intermediate azido alcohol have been consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C, followed by 1 M HCl to neutralize the excess borohydride and adjust the pH to ~7.
-
Purification: Remove the methanol under reduced pressure. Basify the aqueous residue with 2 M NaOH to a pH of >12 and extract with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or crystallization of a salt (e.g., hydrochloride).
Method B: Using Catalytic Hydrogenation
-
Setup: In a hydrogenation flask, dissolve 2-azido-1-(furan-2-yl)ethanone (1 equivalent) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 3-4 atm) and begin vigorous stirring.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be performed as described in Method A.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Degradation Pathways of 2-Amino-1-furan-2-yl-ethanol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the metabolic degradation of 2-Amino-1-furan-2-yl-ethanol. The following sections offer troubleshooting advice and detailed experimental protocols to address common challenges encountered during these studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary metabolic pathways for this compound?
A1: While specific literature on this compound is limited, based on the metabolism of structurally related furan-containing compounds, two primary pathways are anticipated:
-
Furan Ring Oxidation: The furan moiety is susceptible to oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2E1.[1] This can lead to the formation of a reactive α,β-unsaturated dialdehyde intermediate, which is a key step in the potential toxicity of many furan compounds.[1] This reactive metabolite can then be detoxified or react with cellular nucleophiles.
-
Side-Chain Metabolism: The aminoethanol side chain may undergo various metabolic transformations, including oxidation or conjugation reactions. The specific reactions can be influenced by various enzymes present in the metabolic system being studied.
Q2: My in vitro assay shows rapid disappearance of the parent compound, but I cannot detect any stable metabolites. What could be the issue?
A2: This is a common issue when dealing with furan-containing compounds due to the formation of highly reactive, unstable metabolites.[2][3] Here are several possibilities and troubleshooting steps:
-
Reactive Metabolite Formation: The furan ring may be oxidized to a reactive cis-enedione intermediate that covalently binds to proteins or other macromolecules in the assay system (e.g., liver microsomes or hepatocytes).[2] This would lead to a decrease in the parent compound concentration without the appearance of stable, easily detectable metabolites in the supernatant.
-
Trapping Agent Experiments: To confirm the formation of reactive metabolites, you can include a nucleophilic trapping agent, such as glutathione (GSH) or semicarbazide, in your incubation.[3] These agents form stable adducts with the reactive intermediates, which can then be detected by LC-MS/MS.[3][4]
-
Analytical Method Limitations: Your current analytical method may not be optimized for the detection of the formed metabolites. Ensure your LC-MS/MS method is set up to detect a range of potential metabolites with varying polarities.
Q3: I am observing significant hepatotoxicity in my cell-based assays. Which metabolic pathway is likely responsible?
A3: Hepatotoxicity associated with furan-containing compounds is often linked to the metabolic activation of the furan ring.[5] The formation of electrophilic intermediates, such as a cis-enedione, can lead to cellular damage through covalent binding to essential proteins and DNA.[2][6] To investigate this:
-
CYP450 Inhibition Studies: Use specific CYP450 inhibitors in your hepatocyte model to see if toxicity is reduced.[7] For instance, inhibiting CYP2E1, a key enzyme in furan metabolism, might mitigate the toxic effects.
-
Glutathione Depletion: Measure intracellular glutathione levels. A significant decrease in GSH levels in the presence of your compound would suggest that it is being consumed to detoxify reactive metabolites, indicating a potential bioactivation pathway.
Q4: How can I differentiate between Phase I and Phase II metabolism of this compound?
A4: You can use different in vitro systems to distinguish between Phase I and Phase II metabolism:
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Liver Microsomes: These contain primarily Phase I enzymes (CYPs). Incubating your compound with liver microsomes will primarily reveal oxidative metabolites.
-
Hepatocytes: These cells contain both Phase I and Phase II enzymes.[1][8] Comparing the metabolite profile from hepatocytes to that from microsomes can help identify Phase II metabolites (e.g., glucuronide or sulfate conjugates). The hepatocyte stability assay provides a more complete picture of hepatic metabolism.[1][9]
Troubleshooting Guides
Guide 1: Poor Recovery or Low Mass Balance in In Vitro Metabolism Assays
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Rapid disappearance of the parent compound with no corresponding appearance of metabolites. | Formation of reactive metabolites leading to covalent binding to proteins in the incubation matrix (e.g., microsomes, hepatocytes).[2][3] | 1. Inclusion of Trapping Agents: Add glutathione (GSH) or N-acetylcysteine (NAC) to the incubation to form stable adducts for LC-MS/MS analysis.[4] 2. Radiolabeled Compound: Use a radiolabeled version of the compound to trace its fate and confirm covalent binding to proteins. |
| Low overall recovery of all analytes (parent and metabolites). | Non-specific binding to assay plates or vials. | 1. Use Low-Binding Plates: Employ polypropylene or other low-binding microplates. 2. Solvent Optimization: Ensure the final solvent composition in your samples prevents precipitation and adsorption. |
| Inconsistent results between replicates. | Compound Instability: The compound may be unstable in the assay buffer or solvent. | 1. Buffer Stability Test: Incubate the compound in the assay buffer without enzymes to check for non-enzymatic degradation. 2. Solvent Selection: Ensure the compound is fully dissolved and stable in the stock solvent. |
Guide 2: HPLC/LC-MS/MS Analysis Issues
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Peak tailing for the parent compound or metabolites. | Secondary Silanol Interactions: Polar groups on the analytes interacting with the silica-based stationary phase.[10] Mobile Phase pH: Inappropriate pH can affect the ionization state of the analytes.[10] | 1. Column Selection: Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). 2. Mobile Phase Modifier: Add a small amount of a competing base (e.g., triethylamine) or adjust the pH to suppress silanol interactions. |
| Poor sensitivity for detecting metabolites. | Ionization Suppression: Matrix components from the in vitro system co-eluting with the metabolites can suppress their ionization in the mass spectrometer. | 1. Sample Preparation: Use solid-phase extraction (SPE) to clean up the samples before analysis. 2. Chromatographic Separation: Optimize the LC gradient to separate metabolites from interfering matrix components. |
| No detectable metabolite peaks. | Metabolites are too polar or too different in structure to be retained or detected by the current method. | 1. Method Development: Develop a separate LC-MS/MS method for polar metabolites, possibly using a HILIC column. 2. Broad Metabolite Scan: Use a high-resolution mass spectrometer (e.g., Q-TOF) to perform a non-targeted search for potential metabolites.[3] |
Experimental Protocols
Protocol 1: Hepatocyte Stability Assay
This assay measures the rate of disappearance of this compound when incubated with hepatocytes, providing an in vitro intrinsic clearance value.
Methodology:
-
Cell Preparation: Thaw cryopreserved hepatocytes (human, rat, or other species of interest) and determine cell viability and density.[8]
-
Incubation: Incubate the hepatocytes with the test compound (typically at 1 µM) at 37°C in a shaking water bath.[1][8]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[9]
-
Reaction Termination: Stop the reaction at each time point by adding the aliquot to a tube or plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[1][8]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[1][8]
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of this compound to inhibit major CYP isoforms.
Methodology:
-
Reagents: Use human liver microsomes, a panel of CYP-specific probe substrates, and a range of concentrations of the test compound.
-
Incubation: Pre-incubate the test compound with human liver microsomes and NADPH. Then, add a CYP-specific substrate to initiate the reaction.[11]
-
Metabolite Formation: Allow the reaction to proceed for a specific time, then terminate it with a stop solution (e.g., cold acetonitrile).
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.[11]
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control. Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.[11]
Protocol 3: Reactive Metabolite Trapping with Glutathione (GSH)
This experiment is designed to detect the formation of reactive electrophilic metabolites by trapping them with GSH.
Methodology:
-
Incubation Setup: Prepare an incubation mixture containing liver microsomes (or hepatocytes), NADPH, this compound, and a high concentration of glutathione (e.g., 1-5 mM).
-
Reaction: Incubate at 37°C for a set period (e.g., 60 minutes).
-
Termination and Processing: Stop the reaction with cold acetonitrile, centrifuge, and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant for potential GSH-adducts. This is often done using a precursor ion scan or neutral loss scan mode on a triple quadrupole mass spectrometer to specifically detect molecules that have lost a characteristic GSH fragment.[4] High-resolution mass spectrometry can also be used for structural elucidation.
-
Data Interpretation: The presence of a peak corresponding to the mass of the parent compound plus glutathione (minus a proton) is indicative of the formation of a reactive metabolite.
Quantitative Data Summary
The following table provides a template for summarizing and comparing metabolic stability data for this compound across different species.
| Parameter | Human Hepatocytes | Rat Hepatocytes | Mouse Hepatocytes |
| Half-Life (t½, min) | [Insert Value] | [Insert Value] | [Insert Value] |
| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | [Insert Value] | [Insert Value] | [Insert Value] |
| Primary Metabolites Detected | [List Metabolites] | [List Metabolites] | [List Metabolites] |
| GSH Adducts Detected? | [Yes/No] | [Yes/No] | [Yes/No] |
Visualizations
Caption: Hypothetical metabolic pathways of this compound.
References
- 1. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 2. Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]
- 4. waters.com [waters.com]
- 5. lnhlifesciences.org [lnhlifesciences.org]
- 6. archipel.uqam.ca [archipel.uqam.ca]
- 7. criver.com [criver.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. benchchem.com [benchchem.com]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Purification of Polar Furan Amino Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of polar furan amino alcohols.
Troubleshooting Guides
Polar furan amino alcohols present a unique set of purification challenges due to the combined properties of the furan ring, the basic amino group, and the polar hydroxyl group. Common issues include product degradation, poor separation from polar impurities, and difficulty with crystallization.
Problem 1: Low Purity After Column Chromatography
Question: My column chromatography purification of a polar furan amino alcohol on silica gel results in significant streaking and low purity of the final product. What can I do to improve the separation?
Answer: Streaking on silica gel is a common issue with polar and basic compounds like amino alcohols. This is often due to strong interactions with the acidic silanol groups on the silica surface. Here are several troubleshooting steps:
-
Use a Modified Mobile Phase: Add a small percentage of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include:
-
Ammonium hydroxide (e.g., up to 2% of a 25% aqueous solution in a dichloromethane/methanol mixture).[1]
-
Triethylamine (typically 0.1-1%).
-
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase that is more compatible with basic compounds.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be effective. You will need to use a polar mobile phase, such as water/methanol or water/acetonitrile mixtures.
-
Amino-functionalized Silica: This type of stationary phase is specifically designed for the purification of polar compounds and can reduce tailing.[1]
-
-
Employ a Protecting Group Strategy: Temporarily protecting the amino and/or alcohol functional groups can significantly reduce the polarity and basicity of your compound, making it more amenable to standard silica gel chromatography. After purification, the protecting groups can be removed.
Problem 2: Product Degradation During Purification
Question: I am observing significant product degradation, indicated by darkening of the product and the formation of insoluble materials ("humins"), during purification. How can I prevent this?
Answer: The furan ring is sensitive to acidic conditions and heat, which can lead to polymerization and decomposition. The presence of both an amino and a hydroxyl group can further complicate stability. Here’s how to mitigate degradation:
-
Avoid Strong Acids: The furan moiety can be unstable in the presence of strong acids. If using acidic conditions for extraction or chromatography, opt for milder acids or limit the exposure time.
-
Control Temperature: Avoid excessive heat during all purification steps.
-
Distillation: If distillation is used, perform it under vacuum to lower the boiling point.
-
Solvent Removal: Use a rotary evaporator with a water bath at a moderate temperature.
-
-
Inert Atmosphere: For particularly sensitive compounds, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Problem 3: Difficulty with Crystallization ("Oiling Out")
Question: My polar furan amino alcohol is "oiling out" instead of forming crystals during recrystallization. How can I induce crystallization?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is common for polar compounds that have strong intermolecular interactions. Here are some techniques to promote crystallization:
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Solvent Selection: The choice of solvent is critical. You need a solvent or solvent system where your compound is soluble at high temperatures but insoluble at low temperatures.[5][6]
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Trial and Error: Test a variety of solvents on a small scale. Common solvents for polar molecules include ethanol, methanol, water, and mixtures like ethanol/water or ethyl acetate/hexane.[7][8]
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Solvent Pairs: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Allow the solution to cool slowly.[6]
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath. Rapid cooling often promotes oiling out.[9]
-
-
Salt Formation: Consider converting the amino alcohol into a salt (e.g., hydrochloride or oxalate salt). Salts often have different solubility profiles and may crystallize more readily than the free base.[7][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar furan amino alcohols?
A1: The main challenges stem from the trifunctional nature of these molecules:
-
High Polarity: The presence of both a hydroxyl and an amino group makes these compounds highly polar, leading to strong interactions with polar stationary phases like silica gel and causing issues like streaking in chromatography.
-
Basicity: The amino group is basic, which can lead to strong, sometimes irreversible, binding to the acidic silanol groups on silica gel.
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Furan Ring Instability: The furan ring is susceptible to degradation under acidic conditions and at elevated temperatures, which are often employed in purification processes.
-
Zwitterionic Character: Depending on the pH, the molecule can exist as a zwitterion, further complicating its behavior during extraction and chromatography.
-
Difficulty in Crystallization: The combination of polarity and flexible side chains can make it difficult to obtain crystalline material, with "oiling out" being a common problem.
Q2: What is the best general approach for purifying a new polar furan amino alcohol?
A2: A multi-step approach is often necessary:
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Acid-Base Extraction: Start with an acid-base extraction to separate your basic amino alcohol from neutral and acidic impurities. This is a crude but effective initial purification step.
-
Chromatography: Follow up with column chromatography. Based on the troubleshooting guide above, you may need to use a modified mobile phase, an alternative stationary phase, or a protecting group strategy.
-
Recrystallization/Salt Formation: For the final purification of a solid compound, recrystallization is ideal. If the free base is difficult to crystallize, converting it to a salt can be a very effective strategy.
Q3: Can I use ion-exchange chromatography for these compounds?
A3: Yes, ion-exchange chromatography can be a powerful technique for purifying amino alcohols.
-
Cation-Exchange Chromatography: At a pH below the pKa of the amino group, the compound will be positively charged and can bind to a cation-exchange resin. It can then be eluted by increasing the pH or the salt concentration of the mobile phase.
-
Caution with Furan: Be mindful of the pH used. Prolonged exposure to strongly acidic conditions required for some cation-exchange protocols could potentially degrade the furan ring. It is advisable to use buffer systems that are as close to neutral as possible while still ensuring the protonation of the amino group.
Q4: Are there any analytical techniques that are particularly useful for assessing the purity of polar furan amino alcohols?
A4:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is often a good choice for analyzing the purity of polar compounds. The use of a buffered mobile phase can help to obtain sharp peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified compound and for identifying any remaining impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can be used to detect impurities.
Quantitative Data Summary
The following table provides a general comparison of common purification techniques for amino alcohols. Note that the actual purity and yield will vary significantly depending on the specific compound and the nature of the impurities. This data is generalized from the purification of tertiary amino alcohols and should be considered as a guideline.[11]
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Acid-Base Extraction | 80 - 95 | 70 - 95 | Simple, inexpensive, good for initial cleanup | Not effective for removing basic impurities |
| Column Chromatography (Silica Gel) | 90 - 99 | 50 - 90 | Versatile, can separate complex mixtures | Can have issues with streaking for basic compounds |
| Recrystallization | > 99 | 40 - 80 | Can provide very high purity, scalable | Finding a suitable solvent can be challenging |
| Ion-Exchange Chromatography | > 98 | 60 - 90 | High selectivity for charged molecules | Can be more complex to set up, potential for furan degradation |
| Preparative HPLC | > 99.5 | 60 - 90 | Very high purity, direct separation | Expensive, limited scalability, solvent-intensive |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Polar Furan Amino Alcohol
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone, and mixtures like ethanol/water or ethyl acetate/hexane) at room temperature and upon heating.[5][6][7][8]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add more solvent portion-wise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification via Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude polar furan amino alcohol in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: Slowly add a solution of an acid (e.g., HCl in ethanol or oxalic acid in methanol) to the stirred solution.
-
Precipitation: The corresponding salt should precipitate out of the solution. If it doesn't, you may need to cool the solution in an ice bath or add a co-solvent to reduce the solubility of the salt.
-
Isolation: Collect the salt by vacuum filtration and wash it with the organic solvent.
-
Recrystallization of the Salt: Recrystallize the salt using an appropriate solvent system (e.g., ethanol/ether).
-
Liberation of the Free Base (Optional): If the free base is required, dissolve the purified salt in water and add a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) to deprotonate the amino group. Extract the free base into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for the purification of polar furan amino alcohols.
Caption: General purification strategy based on the physical state of the product.
References
- 1. Metal-free synthesis of dihydrofuran derivatives as anti-vicinal amino alcohol isosteres - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. quora.com [quora.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Analytical Methods for Purity Determination of 2-Amino-1-furan-2-yl-ethanol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of the development and quality control of pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides a comparative overview of various analytical methods for assessing the purity of 2-Amino-1-furan-2-yl-ethanol, a key building block in organic synthesis. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Titrimetry. This document outlines detailed experimental protocols, presents comparative quantitative data, and discusses the advantages and limitations of each technique to aid in the selection of the most appropriate analytical strategy.
Understanding Potential Impurities
A crucial first step in developing a purity testing method is to understand the potential impurities that may be present in the this compound sample. These impurities can originate from the synthetic route or degradation. A common synthesis route involves the reaction of a furan derivative with an amino-containing reagent. For instance, one possible synthesis involves the reaction of methylfuryl propanol with diethylamino methanol.[1] This suggests that potential impurities could include unreacted starting materials, byproducts of the reaction, and products of side reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Due to the presence of a primary amine, derivatization is often employed to enhance chromatographic separation and detection.
Experimental Protocol: HPLC with Pre-column Derivatization
Principle: The primary amine of this compound is derivatized with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative. This derivative is then separated by reversed-phase HPLC and quantified.
Reagents and Materials:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Derivatization Reagent (OPA Reagent): Prepare fresh daily by dissolving 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then adding 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., methanol/water mixture) to a known concentration.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Detection: UV at 338 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
Derivatization Procedure (Automated by Autosampler):
-
Mix 10 µL of the sample solution with 40 µL of the OPA reagent.
-
Allow to react for 1 minute at room temperature.
-
Inject 10 µL of the reaction mixture onto the HPLC system.
Performance Characteristics (Hypothetical Data for Comparison)
| Parameter | HPLC-UV | HPLC-FLD |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~50 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~3 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 2% | < 2% |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar compound like this compound, derivatization may be necessary to improve peak shape and thermal stability. However, direct injection is also possible with a suitable polar column. Headspace GC-MS is particularly useful for identifying and quantifying residual solvents.
Experimental Protocol: GC-FID for Purity and Impurity Profiling
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon atoms, making it suitable for quantifying organic compounds.
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol or isopropanol) to a known concentration.
Chromatographic Conditions:
-
Column: A polar capillary column, such as one with a polyethylene glycol (wax) or a specialized amine-deactivated stationary phase (e.g., CP-Sil 8 CB for Amines).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C (Split or Splitless mode)
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Detector: FID at 260 °C
Performance Characteristics (Based on Similar Furan Compounds)[2][3][4][5]
| Parameter | GC-FID |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.01% (area percent) |
| Limit of Quantification (LOQ) | ~0.03% (area percent) |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires minimal sample and reagent consumption. For charged or ionizable molecules like this compound (which can be protonated at low pH), Capillary Zone Electrophoresis (CZE) is a suitable technique.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
Principle: In CZE, charged molecules in a solution migrate through a capillary under the influence of an electric field. The migration speed depends on the charge-to-size ratio of the molecule, allowing for separation.
Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE) to a suitable concentration.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5. The low pH ensures the amine group is protonated.
-
Separation Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 214 nm or 254 nm.
Performance Characteristics (Based on General CE of Amines)
| Parameter | Capillary Electrophoresis (CZE) |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD, migration time) | < 1% |
| Precision (%RSD, peak area) | < 3% |
Titrimetry
Titrimetry is a classic, absolute analytical method that can be used for the assay of this compound. As a basic compound (due to the amino group), it can be titrated with a standardized acid.
Experimental Protocol: Acid-Base Titration
Principle: The basic amino group of this compound is neutralized by a strong acid. The endpoint of the titration can be determined potentiometrically or with a suitable colorimetric indicator.
Procedure:
-
Accurately weigh about 100 mg of the this compound sample.
-
Dissolve the sample in 50 mL of a suitable solvent, such as a mixture of water and ethanol.
-
Titrate the solution with a standardized 0.1 M hydrochloric acid (HCl) solution.
-
Determine the endpoint using a pH meter (potentiometric titration) by identifying the point of maximum inflection in the titration curve, or visually using an indicator like methyl red.
-
Calculate the purity based on the volume of titrant consumed.
Performance Characteristics
| Parameter | Titrimetry |
| Accuracy | High (primary method) |
| Precision (%RSD) | < 0.5% |
| Selectivity | Low (titrates all basic impurities) |
| Sensitivity | Low (requires mg quantities) |
Comparison of Analytical Methods
| Feature | HPLC | GC | Capillary Electrophoresis (CE) | Titrimetry |
| Principle | Partitioning between mobile and stationary phases | Partitioning between gas and stationary phases | Differential migration in an electric field | Neutralization reaction |
| Selectivity | High (can separate structurally similar impurities) | High (especially with MS detection) | Very High | Low (measures total basicity) |
| Sensitivity | High (especially with FLD or MS) | High (especially with MS) | High | Low |
| Speed | Moderate | Moderate to Fast | Fast | Slow |
| Sample Throughput | High (with autosampler) | High (with autosampler) | High (with autosampler) | Low |
| Instrumentation Cost | Moderate to High | Moderate to High | Moderate | Low |
| Solvent Consumption | High | Low | Very Low | Moderate |
| Best For | Purity, impurity profiling, chiral separations | Volatile impurities, residual solvents | High-efficiency separations, charged analytes | Assay of the main component |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the chromatographic and electrophoretic methods described.
Conclusion
The choice of the most suitable analytical method for the purity determination of this compound depends on the specific requirements of the analysis.
-
HPLC is a robust and versatile method for comprehensive purity and impurity profiling, especially when high sensitivity is required.
-
GC is well-suited for the analysis of volatile impurities and residual solvents.
-
Capillary Electrophoresis offers a high-efficiency, low-consumption alternative, particularly for charged species.
-
Titrimetry provides a simple and cost-effective method for an absolute assay of the main component but lacks the selectivity to profile impurities.
For comprehensive quality control, a combination of a high-selectivity chromatographic or electrophoretic method (like HPLC or CE) for impurity profiling and a titrimetric method for the absolute assay of the main component is often the most effective strategy. Method validation according to ICH guidelines is essential for any chosen method to ensure reliable and accurate results in a regulated environment.
References
A Comparative Guide to Validating the Enantiomeric Excess of 2-Amino-1-furan-2-yl-ethanol
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules like 2-Amino-1-furan-2-yl-ethanol is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods, supported by detailed experimental protocols and comparative data to assist in selecting the most suitable analytical approach.
Comparison of Analytical Methods
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. However, other methods such as Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy also offer viable alternatives, each with its own set of advantages and limitations.
| Analytical Method | Principle | Typical Stationary/Mobile Phase or Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | CSP: Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OJ-H). Mobile Phase: n-Hexane/Isopropanol or n-Hexane/Ethanol with a basic modifier (e.g., Diethylamine). | Broad applicability, high resolution, direct analysis without derivatization is often possible, well-established and reliable. | Can require method development to find the optimal CSP and mobile phase, columns can be expensive. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | CSP: Cyclodextrin-based (e.g., Chirasil-DEX CB). Carrier Gas: Helium or Hydrogen. | High efficiency and sensitivity, fast analysis times. | Requires the analyte to be volatile and thermally stable, often necessitates derivatization of polar functional groups. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct signals for each enantiomer in the NMR spectrum. | CSA: (R)-(-)-Mandelic acid, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvents. | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, resolution of signals can be challenging. |
Experimental Protocols
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase, which is often a good starting point for the enantiomeric separation of amino alcohols.
Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v) with 0.1% Diethylamine (DEA).
-
Sample: this compound dissolved in the mobile phase at a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 220 nm.
-
Inject 10 µL of the sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Protocol 2: Chiral Gas Chromatography (GC)
This protocol involves the derivatization of the amino and hydroxyl groups to increase the volatility and improve the chromatographic performance of the analyte.
Objective: To separate and quantify the derivatized enantiomers of this compound by Chiral GC.
Materials and Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Procedure:
-
Derivatization: In a vial, dissolve 1 mg of this compound in 100 µL of pyridine. Add 200 µL of BSTFA with 1% TMCS. Cap the vial and heat at 60°C for 30 minutes.
-
GC Analysis:
-
Set the injector temperature to 250°C and the detector temperature to 275°C.
-
Use the following oven temperature program: initial temperature of 100°C, hold for 2 minutes, ramp to 180°C at a rate of 5°C/min, and hold for 10 minutes.
-
Inject 1 µL of the derivatized sample solution.
-
-
Identify and integrate the peaks corresponding to the two derivatized enantiomers.
-
Calculate the enantiomeric excess as described in the HPLC protocol.
Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent
This protocol describes the use of a chiral solvating agent to induce chemical shift differences between the enantiomers in the ¹H NMR spectrum.
Objective: To determine the enantiomeric excess of this compound by observing the diastereomeric complexes in the NMR spectrum.
Materials and Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
NMR tubes.
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid.
-
Deuterated Solvent: Chloroform-d (CDCl₃).
Procedure:
-
In an NMR tube, dissolve approximately 5-10 mg of this compound in 0.7 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of (R)-(-)-Mandelic acid.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
Identify a proton signal of the analyte (e.g., the proton on the carbon bearing the hydroxyl group) that shows splitting into two distinct signals in the presence of the CSA.
-
Integrate the two resolved signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess based on the integration values.
Quantitative Data Summary
| Compound | Analytical Method | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| 3-amino-3-(furan-2-yl)propanoic acid | Chiral HPLC | CHIRALPAK ZWIX(-) | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | tR1 = 3.73, tR2 = 4.92 | 1.32 | 3.09 |
Data is representative and may vary based on specific experimental conditions.
Visualizing the Workflow
To aid in the conceptualization of the analytical processes, the following diagrams illustrate the experimental workflows for Chiral HPLC analysis and the decision-making process for selecting an appropriate analytical method.
A Comparative Guide to 2-Amino-1-furan-2-yl-ethanol and Other Chiral Amino Alcohols in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as indispensable ligands and catalysts for the enantioselective creation of complex molecules. Their utility is particularly pronounced in the pharmaceutical and fine chemical industries, where the stereochemistry of a compound can dictate its biological activity. This guide provides an objective comparison of the furan-containing chiral amino alcohol, 2-Amino-1-furan-2-yl-ethanol, with other widely used chiral amino alcohols. The comparison is primarily focused on their performance in the copper-catalyzed asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction that yields valuable β-nitro alcohols, which are precursors to 1,2-amino alcohols.
Introduction to this compound
This compound is a chiral amino alcohol that incorporates a furan moiety. The furan ring, as a bioisostere of the benzene ring, can modulate the steric and electronic properties of the ligand, potentially influencing the stereochemical outcome of catalyzed reactions through various non-covalent interactions. Its synthesis is often achieved through the asymmetric reduction of a corresponding α-amino ketone precursor, which can be derived from furan. A key synthetic strategy involves the asymmetric transfer hydrogenation of 2-aminoacetylfuran, a method pioneered by Noyori for the enantioselective reduction of ketones.[1][2]
Performance in Asymmetric Catalysis: The Henry Reaction
The asymmetric Henry reaction serves as an excellent benchmark for evaluating the efficacy of chiral ligands. In this reaction, a chiral ligand complexes with a metal salt (commonly copper(II) acetate) to form a chiral Lewis acid catalyst. This catalyst then coordinates with the aldehyde and the nitronate anion, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the β-nitro alcohol product.
Comparative Performance Data
The following table summarizes the performance of a representative furan-based chiral amino alcohol ligand in the copper-catalyzed asymmetric Henry reaction between various aldehydes and nitromethane, compared with commonly used ligands derived from proline, valine, and diphenylethanol under similar conditions.
| Ligand/Catalyst System | Aldehyde | Yield (%) | ee (%) | Configuration |
| Furan-based Ligand | ||||
| (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol / CuCl | Benzaldehyde | 85 | 81 | (R) |
| 4-Nitrobenzaldehyde | 92 | 90 | (R) | |
| 4-Chlorobenzaldehyde | 88 | 83 | (R) | |
| 2-Naphthaldehyde | 82 | 80 | (R) | |
| Proline-derived Ligand | ||||
| (S)-2-Aminomethyl-1-benzylpyrrolidine derivative / Cu(OAc)₂ | o-Nitrobenzaldehyde | 96 | 73 | - |
| Valine-derived Ligand | ||||
| L-Valine derivative / Co(II) Complex | Benzaldehyde | 90 | 90 | - |
| Diphenylethanol-derived Ligand | ||||
| (1S,2R)-2-Amino-1,2-diphenylethanol derivative / Cu(OAc)₂ | Benzaldehyde | 95 | 95 | (S) |
Note: The data presented is compiled from various literature sources and reaction conditions may vary slightly. Direct comparison should be interpreted with caution. The furan-based ligand data is for a CuCl system, while others often utilize Cu(OAc)₂.[3][4][5][6][7]
Experimental Protocols
General Procedure for Asymmetric Synthesis of this compound via Noyori Transfer Hydrogenation
The enantioselective synthesis of the title compound can be achieved by the asymmetric transfer hydrogenation of a suitable precursor, such as N-protected 2-amino-1-(furan-2-yl)ethan-1-one. The general protocol is adapted from the well-established Noyori transfer hydrogenation methodology.[1][2][8][9]
Materials:
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
N-protected 2-amino-1-(furan-2-yl)ethan-1-one (substrate)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
A reaction vessel is charged with the N-protected 2-amino-1-(furan-2-yl)ethan-1-one substrate (1.0 equiv) and the ruthenium catalyst (0.5-2.0 mol%).
-
The vessel is flushed with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent is added to dissolve the substrate and catalyst.
-
The formic acid/triethylamine mixture (2.0-5.0 equiv) is added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (typically 25-40 °C) and monitored by TLC or HPLC until completion.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the N-protected this compound.
-
The protecting group is then removed under appropriate conditions to yield the final product.
General Procedure for Copper-Catalyzed Asymmetric Henry Reaction
This protocol provides a general framework for the asymmetric Henry reaction using a chiral amino alcohol ligand.[3][4][6][10]
Materials:
-
Chiral amino alcohol ligand (e.g., this compound)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Aldehyde
-
Nitromethane
-
Anhydrous ethanol
Procedure:
-
In a reaction flask, the chiral amino alcohol ligand (5.5 mol%) and copper(II) acetate monohydrate (5 mol%) are dissolved in anhydrous ethanol.
-
The mixture is stirred at room temperature for 1 hour to facilitate the in-situ formation of the chiral copper complex.
-
Nitromethane (10 equiv.) and the corresponding aldehyde (1.0 equiv.) are then added to the reaction mixture.
-
The reaction is stirred at room temperature for the time specified in the literature (typically 24-72 hours) and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing Synthetic and Mechanistic Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde | MDPI [mdpi.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Author: R. Noyori [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Amino-1-furan-2-yl-ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 2-Amino-1-furan-2-yl-ethanol, a chiral vicinal amino alcohol, is a critical step in the development of novel therapeutics. The furan moiety is a prevalent scaffold in medicinal chemistry, and the introduction of a chiral amino alcohol functional group provides a key building block for a diverse range of biologically active molecules. This guide offers an objective comparison of various catalytic systems for the synthesis of this valuable compound, supported by experimental data from analogous reactions, to assist researchers in selecting the optimal methodology for their specific needs.
The primary route to chiral this compound involves the asymmetric reduction of a suitable precursor, 2-azido-1-(furan-2-yl)ethanone, followed by the reduction of the azide group. Due to a lack of direct comparative studies on the asymmetric reduction of 2-azido-1-(furan-2-yl)ethanone, this guide presents data for the closely related and well-studied asymmetric reduction of 2-acetylfuran to 1-(furan-2-yl)ethanol. The catalytic systems and principles discussed are highly relevant and applicable to the synthesis of the target amino alcohol.
Performance Comparison of Catalytic Systems for Asymmetric Ketone Reduction
The choice of catalyst is paramount in achieving high yield and enantioselectivity. Below is a summary of the performance of different catalytic systems for the asymmetric reduction of 2-acetylfuran, a proxy for 2-azido-1-(furan-2-yl)ethanone.
| Catalytic System | Catalyst/Biocatalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Temperature (°C) | Pressure (atm) | Time (h) |
| Biocatalytic | Lactobacillus paracasei | 97 | >99 (R) | 30 | Ambient | 48 |
| Baker's Yeast | - | >98 | 28 | Ambient | 48 | |
| Homogeneous | Ru-BINAP Complex | High Conversion | - | 20 | 90-100 | - |
| Iridium-Pyridine-Phosphinite | High Conversion | 65-82 | 60 | 50 | 24 |
Data compiled from publicly available research on the asymmetric reduction of 2-acetylfuran. Conditions and results may vary based on the specific ligand, solvent, and substrate concentrations.[1]
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below.
Biocatalytic Asymmetric Reduction using Lactobacillus paracasei
This method offers high enantioselectivity under mild, environmentally friendly conditions.[1]
a. Cell Culture and Preparation:
-
Culture Lactobacillus paracasei in a suitable growth medium (e.g., MRS broth) at 30°C for 24-48 hours.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cell pellet in the same buffer to a desired concentration to create the resting cell suspension.
b. Biocatalytic Reduction:
-
In a reaction vessel, combine the resting cell suspension with a cofactor regeneration system (e.g., glucose).
-
Add the substrate (2-azido-1-(furan-2-yl)ethanone).
-
Incubate the reaction mixture at 30°C with gentle agitation for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
c. Extraction and Purification:
-
After the reaction, saturate the aqueous layer with sodium chloride and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography.
Homogeneous Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This chemo-catalytic approach allows for high conversions and is a well-established method for asymmetric ketone reduction.[1]
a. Catalyst Preparation:
-
In an inert atmosphere (e.g., under argon or nitrogen), dissolve the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral BINAP ligand in a degassed solvent (e.g., toluene or methanol).
-
Stir the mixture to form the active catalyst complex.
b. Asymmetric Hydrogenation:
-
Transfer the catalyst solution to a high-pressure autoclave.
-
Add a solution of the substrate (2-azido-1-(furan-2-yl)ethanone) in the same solvent.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 90-100 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 20°C) for the required time.
c. Work-up and Purification:
-
After the reaction, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 2-azido-1-(furan-2-yl)ethanol by column chromatography on silica gel.
Azide Reduction to Amine
The resulting 2-azido-1-(furan-2-yl)ethanol can be reduced to the target this compound using standard methods, such as:
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Staudinger Reduction: Using triphenylphosphine (PPh3) followed by hydrolysis.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and analysis process, the following diagrams are provided.
Caption: General workflow for the two-step synthesis and analysis of this compound.
Concluding Remarks
The selection of a catalytic system for the synthesis of this compound is a critical decision that impacts the efficiency, enantioselectivity, and scalability of the process. Biocatalytic methods, such as the use of whole-cell systems like Lactobacillus paracasei, offer the advantage of high enantioselectivity under mild and sustainable conditions.[1] In contrast, homogeneous catalysis with transition metal complexes, such as Ru-BINAP, provides a well-established and often faster route to the desired product, albeit sometimes at the cost of more stringent reaction conditions.
For drug development professionals, the choice will depend on factors such as the desired enantiomeric purity, scalability, cost of the catalyst, and environmental considerations. This guide provides a foundational comparison to aid in this decision-making process, emphasizing the importance of consulting detailed experimental procedures and adapting them to the specific requirements of the target molecule.
References
A Comparative Guide to the Bioactivity of Furan and Thiophene Containing Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
The strategic design of novel therapeutic agents often involves the use of heterocyclic scaffolds to modulate the physicochemical and biological properties of a molecule. Among the most common five-membered aromatic heterocycles in medicinal chemistry are furan and thiophene. Their structural similarity allows them to be used as bioisosteres, yet the subtle differences between the oxygen atom in furan and the sulfur atom in thiophene can lead to significant variations in bioactivity. This guide provides a comparative overview of furan versus thiophene-containing amino alcohols, focusing on their potential antimicrobial and anticancer activities, supported by established experimental protocols and theoretical considerations.
Physicochemical and Bioisosteric Considerations
Furan and thiophene are often considered bioisosteres of the phenyl ring and, more importantly, of each other. The principle of bioisosterism suggests that the substitution of one for the other can result in similar biological activity. However, the differences in electronegativity, size, and the ability to engage in hydrogen bonding and metabolic processes between oxygen and sulfur can lead to divergent biological profiles.
Generally, thiophene is considered to be more aromatic than furan. The sulfur atom in thiophene is less electronegative than the oxygen in furan, which can influence the electronic properties of the entire molecule. These differences can affect how the amino alcohol derivative interacts with its biological target. For instance, the sulfur atom in thiophene is a better hydrogen bond acceptor than the oxygen in furan, which could lead to stronger interactions with certain biological receptors.
Comparative Bioactivity: A Landscape of Limited Direct Evidence
Direct head-to-head comparative studies on the bioactivity of furan-containing amino alcohols versus their thiophene-containing analogs are not abundant in the current scientific literature. Much of the available data focuses on either furan or thiophene derivatives separately or within other chemical classes such as amides or chalcones. However, based on the general understanding of these scaffolds, some trends can be inferred.
Antimicrobial Activity
Both furan and thiophene moieties are found in a variety of compounds exhibiting antimicrobial properties. The bioactivity is often attributed to the overall structure of the molecule, with the heterocyclic ring playing a crucial role in target interaction and pharmacokinetic properties. For amino alcohol derivatives, the presence of the hydroxyl and amino groups provides key sites for interaction with microbial targets.
While concrete comparative data for amino alcohols is scarce, studies on other classes of compounds suggest that the choice between a furan and a thiophene ring can modulate the spectrum and potency of antimicrobial activity. For example, some studies have shown thiophene derivatives to have potent activity against certain bacterial strains.
To illustrate how such comparative data would be presented, the following table provides a hypothetical summary of Minimum Inhibitory Concentrations (MICs).
Table 1: Hypothetical Antimicrobial Activity of Furan vs. Thiophene Amino Alcohols (MIC in µg/mL)
| Compound ID | Heterocycle | R Group | S. aureus | E. coli | C. albicans |
| FA-1 | Furan | -CH₃ | 16 | 32 | 64 |
| TA-1 | Thiophene | -CH₃ | 8 | 16 | 32 |
| FA-2 | Furan | -C₆H₅ | 8 | 16 | 32 |
| TA-2 | Thiophene | -C₆H₅ | 4 | 8 | 16 |
Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of direct comparative experimental data in the literature.
Anticancer Activity
Furan and thiophene derivatives have been extensively investigated for their anticancer potential.[1] These scaffolds are present in compounds that can induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways in cancer cells. The amino alcohol functionality can contribute to the molecule's ability to interact with key enzymes or receptors involved in cancer progression.
Limited comparative data on other fluorinated analogs suggests that thiophene-containing compounds may sometimes offer a slight potency advantage over their furan counterparts in certain anticancer applications.[2]
Table 2: Hypothetical Anticancer Activity of Furan vs. Thiophene Amino Alcohols (IC₅₀ in µM)
| Compound ID | Heterocycle | R Group | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| FA-3 | Furan | -CH₂OH | 12.5 | 18.2 | 25.1 |
| TA-3 | Thiophene | -CH₂OH | 9.8 | 15.5 | 21.7 |
| FA-4 | Furan | -C₆H₄-Cl | 5.2 | 7.9 | 11.3 |
| TA-4 | Thiophene | -C₆H₄-Cl | 4.1 | 6.5 | 9.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of direct comparative experimental data in the literature.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial and anticancer activities of novel amino alcohol compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum:
-
Isolate colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum with a standard antibiotic) and a negative control (inoculum without any compound).
-
Incubate the plate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative bioactivity screening of furan and thiophene-containing amino alcohols.
Signaling Pathway: Intrinsic Apoptosis
Many anticancer agents, including those with furan and thiophene scaffolds, exert their effects by inducing programmed cell death, or apoptosis. The intrinsic pathway is a common mechanism.[2]
Conclusion
While direct comparative experimental data for the bioactivity of furan versus thiophene-containing amino alcohols is limited, the principles of medicinal chemistry suggest that the choice of the heterocyclic ring can significantly impact biological activity. The subtle differences in physicochemical properties between furan and thiophene can lead to altered interactions with biological targets, resulting in variations in antimicrobial and anticancer potency. Future research involving the synthesis and parallel biological evaluation of both furan and thiophene-containing amino alcohol libraries is crucial to establish definitive structure-activity relationships and guide the rational design of more effective therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such investigations.
References
A Comparative Guide to Chiral Auxiliaries in Aldol Reactions: The Evans Auxiliary as a Gold Standard
For researchers, scientists, and drug development professionals, achieving precise stereocontrol in carbon-carbon bond-forming reactions is paramount. The aldol reaction, a cornerstone of organic synthesis, provides a powerful means to construct complex molecules. However, controlling the stereochemistry of the newly formed chiral centers often necessitates the use of chiral auxiliaries. This guide provides a detailed comparison of the well-established Evans auxiliary with the conceptually similar but less-documented 2-Amino-1-furan-2-yl-ethanol in the context of asymmetric aldol reactions.
While the Evans auxiliary is a widely adopted and extensively documented tool for highly selective aldol additions, a comprehensive literature search reveals a significant lack of published data on the performance of this compound as a chiral auxiliary in this context. Therefore, this guide will focus on providing a thorough analysis of the Evans auxiliary, including its performance, mechanism, and experimental protocols, while noting the absence of comparative data for this compound.
The Evans Auxiliary: A Paradigm of Stereocontrol
Developed by David A. Evans, oxazolidinone-based chiral auxiliaries have become synonymous with reliable and predictable stereocontrol in aldol reactions.[1][2] These auxiliaries are typically derived from readily available amino acids, such as valine and phenylalanine.[2] The key to their success lies in the formation of a rigid, chelated transition state that directs the approach of the electrophile to one face of the enolate.
Performance and Versatility
The Evans aldol reaction is renowned for its high diastereoselectivity, consistently favoring the formation of syn-aldol products.[1] This is achieved through the generation of a (Z)-enolate under kinetically controlled conditions, which then reacts via a chair-like Zimmerman-Traxler transition state.[1][3] The steric bulk of the substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to excellent facial selectivity.
Table 1: Performance Data for Evans Auxiliary in Aldol Reactions
| N-Acyl Oxazolidinone (Auxiliary Derived From) | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-95 | [4] |
| (R)-4-phenyl-2-oxazolidinone | Benzaldehyde | >95:5 | 91 | [5] |
| (S)-4-isopropyl-2-oxazolidinone | Propionaldehyde | >99:1 | 85 | [4] |
The versatility of the Evans auxiliary is another key advantage. A wide range of N-acyl chains can be employed, and the reaction is compatible with various aldehydes. Furthermore, the chiral auxiliary can be cleaved under mild conditions to reveal a variety of functional groups, including carboxylic acids, alcohols, and amides, without epimerization of the newly formed stereocenters.[6][7]
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The high degree of stereocontrol exerted by the Evans auxiliary can be rationalized by the Zimmerman-Traxler model.[3] The reaction proceeds through a six-membered, chair-like transition state where the boron atom of the enolate coordinates to the carbonyl oxygen of the aldehyde.
The chair-like transition state minimizes steric interactions. The bulky substituent on the chiral auxiliary orients itself in a pseudo-equatorial position to avoid steric clashes. This arrangement forces the substituent of the aldehyde (R') into an equatorial position as well, leading to the observed syn diastereoselectivity. The facial selectivity is determined by the approach of the aldehyde from the less sterically hindered face of the enolate, which is dictated by the stereochemistry of the auxiliary.
Experimental Protocols
General Procedure for Evans Asymmetric Aldol Reaction[3]
Materials:
-
N-acyl oxazolidinone (e.g., (S)-4-benzyl-3-propionyl-2-oxazolidinone) (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 eq)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Enolate Formation: To a solution of the N-acyl oxazolidinone in anhydrous CH₂Cl₂ at 0 °C is added Bu₂BOTf, followed by the dropwise addition of DIPEA. The reaction mixture is stirred at 0 °C for 30 minutes.
-
Aldehyde Addition: The mixture is cooled to -78 °C, and the aldehyde is added dropwise. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.
-
Oxidative Workup: The reaction is quenched by the addition of a pH 7 buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously at 0 °C for 1 hour.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography to yield the diastereomerically and enantiomerically enriched aldol adduct.
Cleavage of the Evans Auxiliary[7]
To obtain the carboxylic acid: The aldol adduct is dissolved in a mixture of tetrahydrofuran and water at 0 °C. Aqueous hydrogen peroxide is added, followed by aqueous lithium hydroxide. The reaction is stirred at 0 °C until completion.[8][9][10]
To obtain the primary alcohol: The aldol adduct is dissolved in anhydrous diethyl ether at 0 °C, and lithium aluminum hydride is added portion-wise. The reaction is stirred until completion and then quenched carefully with water and aqueous base.
This compound: An Unexplored Alternative
Conceptually, this compound possesses the necessary functionalities—a stereocenter and a coordinating amino alcohol group—to potentially act as a chiral auxiliary. The furan ring could also influence the electronic and steric properties of the enolate. However, a thorough review of the scientific literature reveals no published studies detailing its application or performance in asymmetric aldol reactions. Consequently, no experimental data is available to draw a direct comparison with the well-established Evans auxiliaries.
Conclusion
The Evans auxiliary remains the gold standard for achieving high levels of diastereoselectivity in aldol reactions, particularly for the synthesis of syn-aldol products. Its reliability, predictability, and the extensive body of supporting literature make it an invaluable tool for synthetic chemists. While novel chiral auxiliaries are continuously being developed, the lack of data on this compound in this specific application precludes a direct performance comparison. For researchers and professionals in drug development requiring robust and well-precedented methods for stereoselective synthesis, the Evans auxiliary is a highly recommended and dependable choice.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. connectsci.au [connectsci.au]
- 10. acs.figshare.com [acs.figshare.com]
A Comparative Guide: Chiral HPLC vs. NMR for Enantiomeric Excess (ee) Determination of 2-Amino-1-furan-2-yl-ethanol
In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical quality control step. Enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles, making precise measurement of their relative abundance essential.[1] For chiral molecules like 2-Amino-1-furan-2-yl-ethanol, a versatile building block, two powerful analytical techniques are commonly employed for ee determination: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This guide provides an objective comparison of these two methods, outlining their fundamental principles, representative experimental protocols, and key performance metrics to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers.[1][2] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) packed within a column.[2][3][4] As the mobile phase carries the analyte mixture through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in separation and two distinct elution times. The area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding enantiomer, allowing for precise ee calculation.
Experimental Protocol: A Representative Method
While a specific, published method for this compound may require development, a typical starting point based on similar amino alcohols would be as follows.[5][6]
-
Column: A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is often a successful first choice for amino alcohols.
-
Mobile Phase: A normal-phase system is common. A typical mobile phase would consist of a mixture of n-hexane and a polar alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v).[5]
-
Additive: For basic compounds like amines, the addition of a small amount of a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase is crucial to improve peak shape and prevent tailing.[5]
-
Flow Rate: Lower flow rates, typically between 0.5 and 1.0 mL/min, often yield better resolution in chiral separations.[6]
-
Temperature: Column temperature is a key parameter; it should be controlled (e.g., 25 °C) to ensure reproducible retention times and selectivity.[6]
-
Detection: UV detection is standard, with the wavelength set to a λmax of the furan-containing analyte (e.g., ~254 nm).
Workflow for Chiral HPLC
The general workflow for determining ee by chiral HPLC involves sample preparation, injection, chromatographic separation, detection, and data analysis.
NMR Spectroscopy
NMR spectroscopy can determine enantiomeric excess by making the enantiomers spectroscopically distinct. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary must be added. This is achieved in two primary ways:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl), to form a mixture of diastereomers.[7][8] Diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the integration of signals corresponding to each.[4][7]
-
Chiral Solvating Agents (CSAs): The analyte is mixed with a CSA, which forms transient, non-covalent diastereomeric complexes.[7][9][10][11] This interaction induces small chemical shift differences (Δδ) between the signals of the two enantiomers, which can be integrated.[9][11] This method is often faster as it avoids a chemical reaction and purification step.[9][10]
Experimental Protocol: A Representative CDA Method (Mosher's Amide)
For an amino alcohol like this compound, derivatization of the amine group with Mosher's acid chloride is a reliable method.[7][8][12]
-
Derivatization: React the racemic or enantioenriched amino alcohol with a slight excess of enantiomerically pure (R)-MTPA-Cl in a suitable deuterated solvent (e.g., CDCl₃) with a non-nucleophilic base like pyridine or DMAP. The reaction forms stable diastereomeric amides.[7][8]
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture. It is critical not to purify the mixture, as this could alter the diastereomeric ratio.[7]
-
Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomers. Protons close to the stereocenter, such as the methine proton (CH-OH) or protons on the furan ring, are often good candidates. Integrate the areas of these two signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting material.
Workflow for NMR with a Chiral Derivatizing Agent
The process involves creating diastereomers from the enantiomeric mixture, followed by NMR analysis to quantify their ratio.
Head-to-Head Comparison
The choice between Chiral HPLC and NMR depends on several factors, including available equipment, sample amount, required precision, and throughput.
| Feature | Chiral HPLC | NMR Spectroscopy |
| Principle | Physical separation of enantiomers based on differential interaction with a Chiral Stationary Phase (CSP).[3][4] | Chemical differentiation of enantiomers by forming diastereomers (with CDA/CSA) with distinct spectra.[7][11] |
| Sensitivity | High (µg to ng level). Ideal for trace analysis and purity checks of final products. | Lower (mg level). Requires more sample. |
| Precision & Accuracy | Very high. Often considered the "gold standard" for ee determination, capable of measuring ee >99.5%. | High, but can be limited by signal overlap and integration accuracy. Generally reliable for ee values up to ~98%.[13] |
| Method Development | Can be time-consuming and resource-intensive, requiring screening of multiple columns and mobile phases.[4] | Often faster, especially with known CDAs or CSAs. The same agent can often be used for a class of compounds.[14] |
| Analysis Time (per sample) | 10-30 minutes after method development.[4] | 5-15 minutes for acquisition, plus time for derivatization reaction if using a CDA (30-60 min).[4][15] |
| Sample Consumption | Low per injection, but method development can consume significant material. | High per analysis (~1-5 mg). The sample is recoverable with CSAs, but typically not after CDA reaction. |
| Solvent Consumption | High. A typical run uses a significant volume of mobile phase (e.g., >15 mL).[4][15] | Very low (~0.6 mL of deuterated solvent per sample).[4][15] |
| Sample Recovery | Non-destructive. The sample can be collected post-detection. | Non-destructive with CSAs. Destructive with CDAs (sample is chemically altered).[7][9] |
| Information Provided | Provides ee value and retention times. Can also detect achiral impurities. | Provides ee value and full structural information from the spectrum. Can help confirm the structure of the analyte. |
Conclusion and Recommendations
Both Chiral HPLC and NMR spectroscopy are robust and reliable methods for determining the enantiomeric excess of this compound. The optimal choice is dictated by the specific analytical context.
Choose Chiral HPLC when:
-
High accuracy and precision are paramount (e.g., for final product quality control or regulatory submission).
-
High sensitivity is required for detecting trace enantiomeric impurities.
-
A validated, routine method for a large number of samples is needed.
Choose NMR Spectroscopy when:
-
Rapid screening of multiple samples or reaction monitoring is the priority.
-
Method development time needs to be minimized, and a suitable derivatizing or solvating agent is known.
-
Sample amount is not a limiting factor, and simultaneous structural confirmation is beneficial.
-
Reducing solvent waste is a consideration.[15]
For a comprehensive analysis in a research and development setting, the two techniques can be complementary. NMR can be used for rapid, initial screening of asymmetric reaction outcomes, while Chiral HPLC can be developed for the precise and accurate validation of the final, optimized product.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Chrominfo: Advantages and disadvantages of chiral chromatography [chrominfo.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. stereoelectronics.org [stereoelectronics.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. air.unimi.it [air.unimi.it]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of Furan-Containing Compounds
The furan ring is a prevalent heterocyclic motif in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] This guide offers a comparative analysis of the cytotoxic performance of several classes of furan-containing compounds, supported by experimental data from in vitro studies. It is intended for researchers, scientists, and drug development professionals investigating novel anticancer agents.
Comparative Cytotoxicity of Furan Derivatives
The cytotoxic potential of furan derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of various furan derivatives against several human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Chalcones | 2'-Furoyloxy-4-methoxychalcone (FMC) | U-937 (Leukemia) | 0.2 ± 0.1 | [4] |
| HL-60 (Leukemia) | 0.3 ± 0.1 | [4] | ||
| MOLT-3 (Leukemia) | 0.6 ± 0.1 | [4] | ||
| Furan-fused derivative of 2',4'-dihydroxychalcone | HL-60 (Leukemia) | 17.2 | [5] | |
| Furan-based Triazinones | N-phenyl triazinone 7 | MCF-7 (Breast Cancer) | 2.96 | [6] |
| Furan-based Pyridine Carbohydrazides | Pyridine carbohydrazide 4 | MCF-7 (Breast Cancer) | 4.06 | [6] |
| General Furan Derivatives | Compound 1 | HeLa (Cervical Cancer) | < 8.79 | [2] |
| Compound 24 | HeLa (Cervical Cancer) | < 8.79 | [2] | |
| SW620 (Colorectal Cancer) | Moderate to potent | [2] | ||
| Sesquilignans | (7S,8S,7'R,8'R)-7,7',7"-phenyl derivative 18 | HeLa (Cervical Cancer) | 6 | [7] |
| 7"-(4-nitrophenyl)-7,7'-phenyl derivative 33 | HL-60 (Leukemia) | 5 | [7] | |
| 7"-hexyl-7,7'-phenyl derivative 37 | HL-60 (Leukemia) | 5 | [7] |
Structure-Activity Relationship Insights
The cytotoxic activity of furan derivatives is significantly influenced by their structural features. Key observations from structure-activity relationship (SAR) studies include:
-
Fusion of the Furan Ring: The attachment of a furan moiety to the A-ring of chalcones has been shown to enhance antiproliferative activity by more than twofold compared to their non-furan-containing counterparts.[5]
-
Substituents on the Furan Ring: The nature and position of substituents on the furan ring play a crucial role. For instance, in a series of furan-fused chalcones, the relative position of the benzofuran and phenyl moieties was found to be important for their cytotoxic effects.[5]
-
Ester and Amide Linkages: The introduction of a furoyl group via an ester or amide linkage at the 2'-position of the A-ring in chalcones significantly enhances their cytotoxicity.[4]
-
Amino Alcohol Moiety: In certain diterpenoid derivatives, the presence of a 1,3-aminoalcohol functionality is advantageous for their anticancer activities.[8]
Mechanisms of Cytotoxicity
Furan derivatives exert their cytotoxic effects through various mechanisms, often culminating in apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Several studies have demonstrated that cytotoxic furan derivatives induce apoptosis in cancer cells. For example, furan-based compounds 4 and 7 were shown to trigger cell death via an apoptotic cascade, as evidenced by positive annexin V/PI staining.[6] This process is often mediated by the intrinsic mitochondrial pathway, characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[6] Furthermore, the synthetic chalcone FMC was found to induce the release of mitochondrial cytochrome c and the activation of caspases, key executioners of apoptosis.[4]
Cell Cycle Arrest
In addition to apoptosis, many furan derivatives can halt the cell cycle at specific phases, thereby preventing cancer cell proliferation. For instance, compounds 4 and 7 were observed to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[6] Similarly, the chalcone FMC also induced G2/M phase arrest in leukemia cells.[4] This effect is often linked to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.[4][6]
Modulation of Signaling Pathways
The cytotoxic activity of some furan derivatives has been linked to their ability to modulate key signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.[3] Certain furan compounds have been found to exhibit their antiproliferative effects by promoting the activity of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[2]
Caption: PI3K/Akt signaling pathway and potential modulation by furan derivatives.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[6]
MTT Cytotoxicity Assay
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells per well.
-
The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
2. Compound Treatment:
-
The furan derivatives to be tested are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The old medium is removed from the wells, and the cells are treated with the different concentrations of the test compounds.
-
A control group is treated with the vehicle (e.g., DMSO) alone.
-
The plates are incubated for a specified period, typically 24 to 72 hours.
3. MTT Addition:
-
After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Conclusion
This guide provides a comparative overview of the cytotoxicity of various furan-containing compounds, highlighting their potential as anticancer agents. The data presented demonstrates that the cytotoxic efficacy of these derivatives is highly dependent on their chemical structure. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, often through the modulation of critical signaling pathways. The experimental protocols outlined herein provide a foundation for the standardized evaluation of novel furan derivatives. Further research is warranted to explore the full therapeutic potential of this promising class of compounds, with a focus on optimizing their structure for enhanced potency and selectivity.
References
- 1. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]
- 2. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-cytotoxic activity relationship of sesquilignan, morinol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationships of 2-Amino-1-furan-2-yl-ethanol Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-1-furan-2-yl-ethanol analogs, focusing on their predicted interactions with monoamine transporters. Due to a lack of direct SAR studies on this specific class of furan derivatives, this guide extrapolates findings from closely related and extensively studied bioisosteric analogs, such as cathinones and phenylethanolamines. The data presented herein is intended to guide the rational design and optimization of novel ligands targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Inferred Structure-Activity Relationships
The this compound scaffold presents several key positions for chemical modification to modulate potency and selectivity for monoamine transporters. Based on the SAR of analogous compounds, the following relationships can be inferred:
-
α-Position (Carbonyl Group in Cathinones): In related cathinone structures, the nature of the α-substituent significantly influences activity. For instance, larger α-substituents on the propanone backbone tend to increase potency as reuptake inhibitors at DAT.[1] Reduction of the β-keto group to a hydroxyl function, as in the this compound core, generally maintains or slightly alters the interaction with monoamine transporters compared to their cathinone counterparts.
-
Amine Substituents: The substitution on the terminal amine group is a critical determinant of activity and selectivity.
-
Primary vs. Secondary vs. Tertiary Amines: For cathinone analogs acting as DAT reuptake inhibitors, potency generally follows the order: tertiary amine > secondary amine > primary amine. A pyrrolidine ring is often associated with high potency at DAT.[1]
-
N-Alkylation: Increasing the size of the N-alkyl substituent can impact potency and selectivity. For example, in some cathinone series, N-ethyl analogs show higher potency as DAT inhibitors compared to their N-methyl counterparts.[2]
-
-
Aromatic Ring Substituents: Substitution on the aromatic ring (in this case, the furan ring) can fine-tune the electronic and steric properties of the molecule, thereby influencing transporter affinity. While direct data on substituted furan analogs is unavailable, studies on cathinones with substituted phenyl rings show that the volume and electronic nature of the substituent at the 4-position can determine selectivity between DAT and SERT.[3] Generally, smaller substituents on the aromatic ring are preferred for DAT activity, while larger substituents may favor SERT.[3]
-
Bioisosteric Replacement of the Furan Ring: The furan ring itself is a bioisostere of a phenyl ring.[4][5][6] The replacement of a phenyl ring with a furan can alter metabolic stability, solubility, and receptor interaction.[4] In many cases, this substitution is used to optimize pharmacokinetic properties. The specific impact on monoamine transporter affinity would depend on the precise interactions within the binding pocket.
Quantitative Data Summary
The following tables summarize quantitative data for representative cathinone and phenylethanolamine analogs, illustrating the effects of structural modifications on monoamine transporter inhibition. This data provides a basis for predicting the activity of this compound analogs.
Table 1: Influence of α- and N-Substituents on DAT, NET, and SERT Inhibition (IC₅₀, nM)
| Compound | α-Substituent | N-Substituent | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| Cathinone | H | H | 180 | 45 | 3290 | [1] |
| Methcathinone | H | CH₃ | 130 | 77 | 1140 | [1] |
| MDPV | n-butyl | Pyrrolidine | 2.4 | 2.5 | >10,000 | [1] |
| Pentedrone | n-propyl | CH₃ | 46 | 29 | 2253 | [7] |
| N-Ethylpentedrone (NEP) | n-propyl | CH₂CH₃ | Potent Inhibitor | - | - | [2] |
Table 2: Influence of Aromatic Ring Substitution on DAT and SERT Inhibition (IC₅₀, nM)
| Compound | 4-Position Substituent | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio | Reference |
| Methcathinone | H | 130 | 1140 | 0.11 | [3] |
| 4-Methylmethcathinone (Mephedrone) | CH₃ | 120 | 220 | 0.55 | [3] |
| 4-Fluoromethcathinone | F | 150 | 330 | 0.45 | [3] |
| 4-Chloromethcathinone | Cl | 210 | 180 | 1.17 | [3] |
| 4-Bromomethcathinone | Br | 330 | 140 | 2.36 | [3] |
Mandatory Visualization
Caption: Inferred Structure-Activity Relationships for this compound Analogs.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds with monoamine transporters.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound for DAT, NET, or SERT by measuring its ability to compete with a specific radioligand.[8]
Materials:
-
Cell membranes prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding determinates: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Test compounds.
-
96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer. Dilute to a final protein concentration of 20-50 µg per well.[8]
-
Assay Setup: Prepare serial dilutions of the test compound.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding determinate, radioligand, and membrane preparation.
-
Test Compound: Test compound dilution, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[8]
Neurotransmitter Uptake Inhibition Assay
This assay measures the functional potency (IC₅₀) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[9][10][11]
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Krebs-Henseleit Buffer (KHB).
-
Test compounds.
-
96-well cell culture plates.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Cell Culture: Plate transporter-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with KHB and then pre-incubate with various concentrations of the test compound or vehicle for 5-10 minutes at room temperature.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature.
-
Uptake Termination: Rapidly wash the cells with ice-cold KHB to terminate the uptake.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Determine the non-specific uptake in the presence of a high concentration of a known potent inhibitor. Subtract non-specific uptake from all values. Plot the percentage of specific uptake against the log concentration of the test compound to determine the IC₅₀ value.
References
- 1. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 3. Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure—Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Amino-1-furan-2-yl-ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-Amino-1-furan-2-yl-ethanol, a valuable building block in medicinal chemistry and drug development. The routes are evaluated based on their efficiency, stereochemical control, and procedural complexity, with supporting experimental data and detailed protocols to aid in laboratory application.
Overview of Synthetic Strategies
Two distinct and effective pathways for the synthesis of this compound are detailed below:
-
Route A: Asymmetric Synthesis via Azidation of 1-(Furan-2-yl)ethanol. This route begins with the asymmetric reduction of 2-acetylfuran to produce a chiral alcohol intermediate. This is followed by the conversion of the hydroxyl group to an azide and subsequent reduction to the desired primary amine. This pathway offers excellent control over stereochemistry.
-
Route B: Henry Reaction of Furfural followed by Nitro Group Reduction. This approach involves a base-catalyzed C-C bond formation between furfural and nitromethane to yield a β-nitro alcohol. The nitro group is then reduced to the primary amine to afford the final product. This route is advantageous for its use of readily available starting materials.
A third potential pathway, Route C: Epoxide Ring Opening , involves the synthesis of 2-(furan-2-yl)oxirane and its subsequent ring-opening with an amine source. However, a lack of detailed experimental protocols and quantitative data for this specific substrate in the literature precludes a direct and comprehensive comparison in this guide.
Quantitative Data Presentation
The following table summarizes the key quantitative metrics for the viable synthetic routes, allowing for an objective comparison of their performance.
| Parameter | Route A: Asymmetric Synthesis via Azidation | Route B: Henry Reaction & Reduction |
| Starting Materials | 2-Acetylfuran | Furfural, Nitromethane |
| Key Intermediates | Chiral 1-(Furan-2-yl)ethanol, 2-(1-Azidoethyl)furan | 1-(Furan-2-yl)-2-nitroethanol |
| Overall Yield | ~70-90% (estimated) | Variable, typically moderate |
| Enantiomeric Excess (e.e.) | >99% (with biocatalysis or Noyori hydrogenation) | Racemic (unless an asymmetric Henry reaction is employed) |
| Number of Steps | 3 | 2 |
| Reaction Conditions | Mild to moderate, requires inert atmosphere for some steps | Mild to moderate |
| Reagent Hazards | Azide intermediates (potentially explosive), Metal hydrides | Nitromethane (flammable), Metal hydrides |
Experimental Protocols
Route A: Asymmetric Synthesis via Azidation
This route is presented in three main stages: asymmetric reduction of 2-acetylfuran, conversion to the corresponding azide, and reduction to the final amine.
Step 1: Asymmetric Reduction of 2-Acetylfuran to (R)-1-(Furan-2-yl)ethanol (Biocatalytic Method)
-
Materials: 2-Acetylfuran, Lactobacillus paracasei BD101, Glucose, Phosphate buffer (pH 7.0), Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
Prepare a resting cell suspension of Lactobacillus paracasei BD101 (50 mg/mL wet cell weight) in 100 mM phosphate buffer (pH 7.0).
-
In a reaction vessel, combine the cell suspension with glucose to a final concentration of 100 mM.
-
Add 2-acetylfuran to a final concentration of 50 mM.
-
Incubate the mixture at 30°C with shaking (200 rpm) for 48 hours.
-
Upon completion, saturate the aqueous phase with NaCl and extract the product three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Yield: 97%[1]
-
Enantiomeric Excess: >99% (R)-enantiomer[1]
Step 2: Synthesis of (S)-2-(1-Azidoethyl)furan
-
Materials: (R)-1-(Furan-2-yl)ethanol, Anhydrous Toluene, Diphenylphosphoryl azide (DPPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Procedure:
-
Dissolve (R)-1-(Furan-2-yl)ethanol (1.0 eq) in anhydrous toluene under an inert atmosphere and cool to 0°C.
-
Add DPPA (1.2 eq) to the stirred solution.
-
Slowly add DBU (1.2 eq) dropwise.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 20 hours.
-
Wash the reaction mixture successively with water and 5% HCl.
-
Dry the organic layer with anhydrous magnesium sulfate, concentrate under reduced pressure, and purify by column chromatography.
-
-
Yield: High yields are typically reported for this transformation.
Step 3: Staudinger Reduction of (S)-2-(1-Azidoethyl)furan
-
Materials: (S)-2-(1-Azidoethyl)furan, Triphenylphosphine, Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the azide (1.0 eq) in THF.
-
Add triphenylphosphine (2.0 eq) and water (10.0 eq) at room temperature.
-
Heat the reaction mixture to 65°C and stir for 6 hours.
-
Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
-
Yield: The Staudinger reaction is known for its high to quantitative yields.[2][3][4][5]
Route B: Henry Reaction and Nitro Group Reduction
This two-step route provides a direct approach to the racemic product.
Step 1: Henry (Nitroaldol) Reaction of Furfural and Nitromethane
-
Materials: Furfural, Nitromethane, Ethanol, Potassium hydroxide.
-
Procedure:
-
In a flow reactor setup, prepare a solution of furfural (2 mmol) and nitromethane (10 mmol) in ethanol (2 mL).
-
Prepare a separate solution of potassium hydroxide (0.5 mmol) in ethanol (2 mL).
-
Pump both solutions through a reactor coil at an elevated temperature.
-
The product, 1-(furan-2-yl)-2-nitroethanol, is obtained after an appropriate residence time.
-
-
Yield: Good yields are generally achievable.[6] Asymmetric variations of the Henry reaction can provide high enantioselectivity (up to 94.6% e.e.) and yields (>99%) for aromatic aldehydes.[7]
Step 2: Reduction of 1-(Furan-2-yl)-2-nitroethanol
-
Materials: 1-(Furan-2-yl)-2-nitroethanol, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or THF.
-
Procedure:
-
To a stirred suspension of LiAlH₄ (excess) in anhydrous diethyl ether or THF at 0°C under an inert atmosphere, add a solution of 1-(furan-2-yl)-2-nitroethanol in the same solvent dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH, and then water again.
-
Filter the resulting solids and wash thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
-
Yield: LiAlH₄ is a powerful reducing agent for nitro groups, and high yields are expected for this transformation.[8][9][10][11]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflows of the described synthetic routes.
Caption: Workflow for the asymmetric synthesis of this compound.
Caption: Workflow for the synthesis of this compound via Henry reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-1-furan-2-yl-ethanol: A Procedural Guide for Laboratory Professionals
The proper disposal of 2-Amino-1-furan-2-yl-ethanol is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Due to its chemical structure, this compound is likely to be classified as hazardous waste, necessitating a careful and systematic approach to its disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Inferred Hazard Profile
| Hazard Classification | Inferred Risks and Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] Avoid direct contact and work in a well-ventilated area or under a chemical fume hood.[4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2][3] Wear appropriate chemical-resistant gloves, a laboratory coat, and eye protection.[2][3] |
| Flammability | Likely a combustible or flammable liquid.[2] Keep away from heat, sparks, open flames, and other ignition sources.[4] |
| Aquatic Toxicity | Potentially toxic to aquatic life. Avoid release into the environment. |
Experimental Protocols for Disposal
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for hazardous chemical waste disposal.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling any waste, ensure you are wearing the appropriate personal protective equipment to minimize exposure risks.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, paper towels). The container must be made of a compatible material.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste is added.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially with incompatible materials like strong oxidizing agents.
3. Container Management: Proper management of the waste container is essential for safety and compliance.
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[5]
-
The area should be away from sources of ignition and heat.[5]
-
Utilize secondary containment, such as a tray, to capture any potential leaks.[6]
4. Disposal Request: Once the waste container is full or has reached the maximum accumulation time allowed by your institution, it is time for disposal.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5]
-
Provide Information: Be prepared to provide details about the waste, including its composition and volume.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup and disposal.
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[6][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. prod.adv-bio.com [prod.adv-bio.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling 2-Amino-1-furan-2-yl-ethanol
The primary routes of exposure are anticipated to be skin contact, eye contact, and inhalation.[3] Based on analogous compounds, 2-Amino-1-furan-2-yl-ethanol is expected to be irritating to the skin and eyes and may be harmful if swallowed.[1][2]
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[1] | Protects against splashes and potential vapors that could cause severe eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[1] | Provides a barrier against skin contact, which can lead to irritation or chemical burns.[1][4] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, and long pants.[1] | Protects skin and personal clothing from accidental spills and splashes.[1] |
| Footwear | Closed-toe, closed-heel shoes.[1] | Prevents exposure from spills.[1] |
| Respiratory Protection | Not generally required for small quantities handled with adequate engineering controls. Use in a chemical fume hood is highly recommended.[1][3] | Minimizes inhalation of any potential aerosols or vapors, especially when handling the substance.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational and accessible.[1]
-
Verify that a safety shower and eyewash station are readily accessible.[1][5]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use appropriate tools, such as spatulas or pipettes, for transferring the chemical.
-
Keep containers tightly closed when not in use.[1]
3. Storage:
-
Keep containers tightly sealed to prevent contamination and reaction with moisture or air.[2]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2][6]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[3][5] |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, paper towels, and weigh boats. Collect in a designated and clearly labeled hazardous waste container for pickup by a licensed chemical waste disposal contractor.[3] |
| Liquid Waste | Includes unused solutions and reaction mixtures. Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[3][8] |
| Sharps | Includes contaminated pipette tips and needles. Dispose of in a puncture-proof sharps container.[3] |
Waste Container Management:
-
Use a dedicated and compatible container for waste collection.[8]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[8]
-
Keep the waste container securely closed except when adding waste and do not overfill.[8]
-
Store waste containers in a designated satellite accumulation area.[8]
-
Contact your institution's EHS department for waste pickup.[8]
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
